molecular formula C6H12ClNO B2818455 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride CAS No. 2580199-45-5

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Cat. No.: B2818455
CAS No.: 2580199-45-5
M. Wt: 149.62
InChI Key: XASGKTSEJJPMLY-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
BenchChem offers high-quality 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASGKTSEJJPMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxabicyclo[3.1.1]heptan-1-amine HCl: The Saturated Meta-Aniline Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has successfully populated the toolbox with para-phenylene bioisosteres (e.g., bicyclo[1.1.1]pentanes). However, mimics for meta-substituted aromatics have remained elusive due to the difficulty in replicating the 120° exit vector geometry. 3-Oxabicyclo[3.1.1]heptan-1-amine HCl represents a breakthrough scaffold that solves this geometric challenge while simultaneously enhancing solubility and reducing lipophilicity. This guide details the structural logic, physicochemical advantages, and a validated synthesis protocol for deploying this scaffold in lead optimization.

Structural Logic & Bioisosterism

The Geometric Challenge

Replacing a benzene ring with a saturated scaffold often disrupts the spatial orientation of substituents.

  • Bicyclo[1.1.1]pentane (BCP): Perfect linear vectors (180°), ideal for para-benzene replacement.

  • Cubane: Linear or 90° vectors.

  • 3-Oxabicyclo[3.1.1]heptane: The bridgehead carbons (positions 1 and 5) provide an exit vector angle of approximately 119° , nearly identical to the 120° angle of meta-substituted benzene.[1][2]

Physicochemical Profile

The incorporation of the oxygen atom at position 3 (within the 3-carbon bridge) is the critical differentiator from the carbocyclic bicyclo[3.1.1]heptane.

PropertyBenzene (Reference)Bicyclo[3.1.1]heptane3-Oxabicyclo[3.1.1]heptane
Geometry Planar (sp2)3D (sp3)3D (sp3)
Vector Angle 120° (meta)~119°~119°
LogP HighHigh (Lipophilic burden)Reduced (Lipophilic efficiency)
Solubility LowLowHigh (>500% increase)
Metabolic Stability Low (Aromatic oxidation)HighHigh (Blocked metabolic hotspots)

Key Insight: The 1-amine derivative specifically acts as a bioisostere for meta-substituted anilines . The amine at the bridgehead (C1) is sterically protected but remains accessible for coupling, while the oxygen atom lowers the pKa of the amine via inductive effects (relative to purely carbocyclic amines), bringing it closer to the physiological range of anilines.

Validated Synthesis Protocol

The synthesis of 3-oxabicyclo[3.1.1]heptan-1-amine HCl relies on a thermodynamically driven rearrangement of a spirocyclic precursor. This protocol is designed for self-validation: intermediate checkpoints are defined to ensure process integrity.

Retrosynthetic Analysis

Target: 3-Oxabicyclo[3.1.1]heptan-1-amine HCl Precursor: (2-Oxaspiro[3.3]heptan-6-yl)methanol Key Transformation: Acid-catalyzed skeletal rearrangement followed by Curtius rearrangement.[2]

Step-by-Step Methodology
Phase 1: Skeletal Rearrangement
  • Substrate: (6-Substituted-2-oxaspiro[3.3]heptan-6-yl)methanol.

  • Reagents: Pyridinium Chloride (Pyr[3][4][5][6][7]·HCl) (0.1 equiv), 1,4-Dioxane.

  • Conditions: 100 °C, 12–24 hours.

  • Mechanism: Protonation of the oxetane oxygen triggers ring expansion to the thermodynamically more stable bridged ether system.

Checkpoint 1 (NMR): Monitor the disappearance of the spiro-oxetane signals (typically distinct doublets ~4.5 ppm) and the appearance of the bridged methylene protons.

Phase 2: Oxidation to Carboxylic Acid
  • Substrate: (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol.[2]

  • Reagents: TEMPO (catalytic), NaOCl (bleach), NaClO2 (Pinnick conditions) OR Jones Reagent.

  • Product: 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid.[8][9]

Phase 3: Curtius Rearrangement to Amine
  • Step A (Acyl Azide): Treat acid with Diphenylphosphoryl azide (DPPA) and Et3N in Toluene/tBuOH. Heat to reflux.

    • Intermediate: The isocyanate forms in situ and is trapped by tBuOH to form the Boc-protected amine.

  • Step B (Deprotection): Treat the Boc-amine with 4M HCl in Dioxane.

  • Final Product: 3-Oxabicyclo[3.1.1]heptan-1-amine HCl.[10]

Checkpoint 2 (Final QC):

  • 1H NMR (D2O): Confirm bridgehead proton integration and absence of aromatic impurities.

  • LCMS: Verify Mass [M+H]+ consistent with the amine (MW of core ~113 Da + substituents).

Visualizing the Workflow

The following diagram illustrates the critical rearrangement pathway and the structural comparison to benzene.

G cluster_0 Bioisosteric Design cluster_1 Synthesis Pathway Benzene Meta-Substituted Benzene (Planar, Lipophilic) OxaBCH 3-Oxabicyclo[3.1.1] heptane (3D, Hydrophilic) Benzene->OxaBCH Escape from Flatland Spiro Spiro-Oxetane Precursor Rearrange Acid Catalyzed Rearrangement (Pyr·HCl, 100°C) Spiro->Rearrange Alcohol Bicyclic Methanol Rearrange->Alcohol Ring Expansion Acid Carboxylic Acid Alcohol->Acid Oxidation Amine 1-Amine HCl (Final Product) Acid->Amine Curtius (DPPA, then HCl)

Caption: Transformation of spiro-oxetane precursors into the 3-oxabicyclo[3.1.1]heptan-1-amine scaffold, mimicking meta-benzene geometry.

Medicinal Chemistry Applications

Case Study: Sonidegib Analog

In recent studies (Enamine/Janssen, 2025), the central benzene ring of the anticancer drug Sonidegib was replaced with the 3-oxabicyclo[3.1.1]heptane core.[4][5][6][7][11]

  • Result: The analog retained nanomolar potency against the Hedgehog signaling pathway.

  • Improvement: Solubility increased by >500% in FASSIF media, and LogD decreased by ~0.5 units.

  • Caveat: While metabolic stability is generally improved by removing the aromatic ring, the specific bridgehead sites must be monitored for oxidative liability (though less prone than benzylic positions).

Strategic Implementation

Use 3-Oxabicyclo[3.1.1]heptan-1-amine HCl when:

  • Solubility is a bottleneck: The ether oxygen significantly lowers LogP compared to carbon-only scaffolds.

  • Vector fidelity is critical: When meta-substitution geometry is required for receptor binding (unlike BCP which forces para geometry).

  • Fsp3 Fraction needs boosting: To improve clinical success probability by increasing 3D character.

References

  • Dibchak, D., Mykhailiuk, P. K. (2025). "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene." Angewandte Chemie International Edition. Link

  • Morvan, J., et al. (2025).[6][11] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters. Link[6]

  • Levterov, V., et al. (2025).[4][11][12] "Synthesis and Properties of 3-Oxabicyclo[3.1.1]heptane Building Blocks." ChemRxiv. Link

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 3-Oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 3-Oxabicyclo[3.1.1]heptan-1-amine

Executive Summary

The 3-oxabicyclo[3.1.1]heptane (3-oxa-BCH) scaffold has emerged as a critical "saturated bioisostere" for meta-substituted aromatic rings.[1][2][3][4][5] Unlike the widely adopted bicyclo[1.1.1]pentane (para-phenyl mimic), the 3-oxa-BCH core offers a unique geometry with exit vectors approximating 119° , nearly identical to the 120° of meta-benzene.[3][4][6]

This guide details the synthesis and application of 3-oxabicyclo[3.1.1]heptan-1-amine , a primary building block for incorporating this scaffold into pharmaceutical intermediates. By replacing planar aromatic rings with this


-rich ether-bridged system, researchers can significantly improve aqueous solubility, reduce lipophilicity (

), and enhance metabolic stability while maintaining ligand-target fidelity.

Scientific Foundation: The Meta-Benzene Isostere

Geometric and Physicochemical Rationale

The transition from flat aromatic systems to three-dimensional saturated scaffolds ("Escaping Flatland") is a proven strategy to improve clinical success rates.[5] The 3-oxa-BCH core is distinct because it mimics the meta-substitution pattern, a geometry previously difficult to replicate with saturated bicycles.[4]

Propertymeta-Benzene3-Oxabicyclo[3.1.1]heptaneImpact
Exit Vector Angle 120°~119°High structural fidelity; minimal binding penalty.
Hybridization

(Planar)

(3D)
Increased complexity; improved solubility.
Lipophilicity (

)
HighReducedLower attrition risk; better oral bioavailability.
H-Bonding None (Core)Ether OxygenPotential for additional H-bond acceptance.
Structural Comparison Pathway

The following diagram illustrates the geometric relationship and the synthetic logic flow.

Bioisostere_Logic MetaBenzene meta-Benzene (Planar, 120°) Challenge Challenge: Poor Solubility Metabolic Liability MetaBenzene->Challenge Intrinsic Properties Solution Solution: 3-Oxabicyclo[3.1.1]heptane (3D, ~119°) MetaBenzene->Solution Geometric Mimicry Challenge->Solution Bioisosteric Replacement Target Target Building Block: 3-Oxabicyclo[3.1.1]heptan-1-amine Solution->Target Functionalization

Figure 1: Strategic positioning of 3-oxabicyclo[3.1.1]heptane as a solution to meta-benzene liabilities.

Synthesis Protocol: Accessing the 1-Amine

Direct synthesis of the 3-oxabicyclo[3.1.1]heptan-1-amine is best achieved via a Curtius rearrangement sequence starting from the corresponding alcohol, which is generated through a specific acid-catalyzed rearrangement of a spiro-oxetane precursor.

Synthetic Route Overview
  • Precursor Assembly: Synthesis of (2-oxaspiro[3.3]heptan-6-yl)methanol.

  • Skeletal Rearrangement: Acid-catalyzed expansion to the bicyclo[3.1.1] system.[6]

  • Oxidation: Conversion of the primary alcohol to the carboxylic acid.

  • Curtius Rearrangement: Conversion of the acid to the primary amine.

Step-by-Step Methodology

Step 1: Acid-Catalyzed Rearrangement (The Key Step) Principle: A thermodynamic rearrangement driven by the relief of ring strain in the spiro-system, mediated by Pyridinium Chloride.

  • Reagents: (2-oxaspiro[3.3]heptan-6-yl)methanol (1.0 equiv), Pyridinium Chloride (Pyr·HCl) (0.1–0.2 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Conditions: Sealed tube, 80–100 °C, 12–16 hours.

  • Protocol:

    • Dissolve (2-oxaspiro[3.3]heptan-6-yl)methanol in anhydrous 1,4-dioxane (0.2 M).

    • Add Pyr·HCl (10-20 mol%).

    • Heat the mixture in a sealed vessel at 100 °C overnight.

    • Workup: Cool to RT. Concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Et2O/Hexane gradient) to isolate (3-oxabicyclo[3.1.1]heptan-1-yl)methanol .

Step 2: Jones Oxidation to Carboxylic Acid

  • Reagents: Jones Reagent (CrO3/H2SO4), Acetone.

  • Protocol:

    • Dissolve the alcohol from Step 1 in Acetone (0.1 M) and cool to 0 °C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir at 0 °C for 1 hour.

    • Quench: Add isopropanol to destroy excess oxidant (solution turns green).

    • Extraction: Dilute with water, extract with EtOAc (3x). Dry over Na2SO4 and concentrate to yield 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid .

Step 3: Curtius Rearrangement to 1-Amine

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).
    
  • Protocol:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene/t-BuOH (5:1 ratio).

    • Add TEA (1.5 equiv) and DPPA (1.1 equiv).

    • Heat to 80–90 °C for 4–6 hours. (Evolution of N2 gas indicates isocyanate formation and subsequent trapping).

    • Workup: Concentrate and purify via column chromatography to obtain the N-Boc-protected amine .

    • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride .

Synthesis_Flow Start Start: (2-oxaspiro[3.3]heptan-6-yl)methanol Rearrange Step 1: Rearrangement (Pyr·HCl, Dioxane, 100°C) Start->Rearrange Inter1 Intermediate: (3-oxabicyclo[3.1.1]heptan-1-yl)methanol Rearrange->Inter1 Oxidation Step 2: Oxidation (Jones Reagent) Inter1->Oxidation Acid Intermediate: 1-Carboxylic Acid Oxidation->Acid Curtius Step 3: Curtius Rearrangement (DPPA, t-BuOH) Acid->Curtius Product Product: N-Boc-3-oxabicyclo[3.1.1]heptan-1-amine Curtius->Product

Figure 2: Synthetic workflow from spiro-precursor to the target amine.

Application Protocols

The 1-amine is a sterically bulky, primary aliphatic amine. It exhibits lower nucleophilicity than a standard alkyl amine due to the bridgehead steric environment but is sufficiently reactive for standard couplings.

Protocol A: Amide Coupling (General)

Use this protocol to attach the building block to a drug scaffold.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Addition: Add 3-oxabicyclo[3.1.1]heptan-1-amine (as HCl salt, 1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If reaction is sluggish due to sterics, heat to 50 °C.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3 and Brine.

Protocol B: S_NAr Coupling (Heteroaromatics)

Use this for attaching the amine to pyridine/pyrimidine cores.

  • Reagents: Chloropyrimidine/pyridine scaffold (1.0 equiv), Amine (1.2 equiv), Cs2CO3 (2.0 equiv).

  • Solvent: DMSO or NMP.

  • Conditions: Microwave irradiation at 120 °C for 30–60 mins.

    • Insight: The bulk of the bridgehead amine may require higher temperatures than standard amines.

Case Study: Sonidegib Analog

Recent literature (Enamine/Janssen) demonstrated the utility of this scaffold by synthesizing an analog of Sonidegib (an anticancer Hedgehog pathway inhibitor).

  • Modification: Replacement of the central meta-phenyl ring with the 3-oxabicyclo[3.1.1]heptane core.

  • Result:

    • Solubility: Increased by >500% in aqueous media.[7][8]

    • Lipophilicity: LogD reduced by ~0.5 units.

    • Potency: Maintained nanomolar efficacy (demonstrating the vector fidelity).

    • Metabolic Stability: Improved intrinsic clearance (

      
      ) due to removal of the aromatic ring (metabolic hotspot).
      

References

  • Dibchak, D.; Mykhailiuk, P. K. "3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene."[3][4][5][7] Angewandte Chemie International Edition, 2025 .[4][7]

  • Morvan, J.; Renders, E.; Buijnsters, P.; et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings."[1][2] Organic Letters, 2025 , 27(13), 3291-3295.[2] [2]

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019 , 17, 2839-2849.[4]

  • Levterov, V. V.; Panov, D. M.; Mykhailiuk, P. K. "Synthesis of 3-oxabicyclo[3.1.1]heptanes." Enamine Application Notes, 2024 .

Sources

Application Note: Reductive Amination Protocols for Bicyclic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry for constructing C-N bonds.[1][2] However, bicyclic amine hydrochlorides (e.g., azabicyclo[3.1.0]hexanes, tropanes, quinuclidines) present unique challenges compared to simple aliphatic amines. These challenges include poor solubility in standard non-polar solvents (DCE, DCM), steric bulk hindering iminium formation, and the pH balance required to manage the hydrochloride salt without inhibiting the reaction.

This guide provides two field-proven protocols:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) in DCE/THF – best for general reactivity.

  • Method B (Forcing): Titanium(IV) Isopropoxide mediated – best for sterically hindered ketones or low-reactivity bicyclic amines.

Mechanistic Insight & Challenges

The Salt/Solubility Paradox

Standard reductive amination using STAB requires a slightly acidic pH (5–6) to facilitate the dehydration of the hemiaminal to the iminium ion.

  • The Problem: Bicyclic amine hydrochlorides are often insoluble in the preferred solvent, 1,2-Dichloroethane (DCE).

  • The Trap: Adding too much base (TEA/DIPEA) to solubilize the amine suppresses the acid catalysis required for imine formation.

  • The Solution: A controlled "trickle" release of the free amine using stoichiometric base matching, or the use of Lewis acids (Ti(OiPr)₄) to bypass the proton-transfer requirement.

Reaction Pathway

The reaction proceeds through an equilibrium where the free amine attacks the carbonyl. In bicyclic systems, the rigid conformation often imposes significant steric drag on the initial attack (Hemiaminal formation).

ReactionMechanism Salt Amine·HCl (Solid/Insoluble) FreeAmine Free Amine (Soluble) Salt->FreeAmine + DIPEA (1.0 eq) Hemiaminal Hemiaminal (Unstable) FreeAmine->Hemiaminal + Carbonyl Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (Reactive) Hemiaminal->Iminium - H₂O (Slow Step for Bicyclics) Product Tertiary Amine (Product) Iminium->Product + Hydride (STAB/NaCNBH₃)

Figure 1: Mechanistic pathway highlighting the critical solubility and dehydration steps.

Strategic Reagent Selection

FeatureSTAB (Sodium Triacetoxyborohydride) NaCNBH₃ (Sodium Cyanoborohydride) Ti(OiPr)₄ (Titanium Isopropoxide)
Selectivity High (Aldehydes > Ketones)ModerateN/A (Lewis Acid Additive)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Solvent DCE, THF (Avoid MeOH)MeOH, EtOHNeat or THF/DCE
Water Tolerance Low (Decomposes)HighZero (Hydrolyzes instantly)
Use Case Standard bicyclic aminesWhen MeOH solubility is requiredSterically hindered bicyclic amines

Experimental Protocols

Method A: The Modified Abdel-Magid Protocol (Standard)

Best for: Aldehydes and unhindered ketones reacting with bicyclic amine HCl salts.

Reagents:

  • Bicyclic Amine HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Step-by-Step:

  • Salt Neutralization: In a dry reaction vial, suspend the Amine HCl (1.0 mmol) in DCE (5 mL, 0.2 M). Add DIPEA (1.0 mmol) strictly 1:1 with the HCl salt.

    • Note: The mixture may remain cloudy. This is acceptable; as the free amine reacts, the equilibrium shifts to dissolve the salt.

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol). Stir for 15–30 minutes at Room Temperature (RT).

    • Why? This allows pre-equilibrium of the hemiaminal.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Caution: Gas evolution (H₂) may occur if moisture is present.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Success Marker: Disappearance of the imine intermediate (often visible in LCMS).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 20 minutes to destroy borate complexes.

  • Workup: Extract with DCM (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.

Method B: The Titanium(IV) Isopropoxide Protocol (Forcing)

Best for: Hindered ketones (e.g., acetophenones, cyclic ketones) or low-nucleophilicity bicyclic amines.

Reagents:

  • Bicyclic Amine HCl (1.0 equiv)

  • Ketone (1.1 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5–2.0 equiv)

  • TEA (Triethylamine) (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃.

  • Solvent: None (Neat) or THF.

Step-by-Step:

  • Dehydration Phase: In a dry vial under Nitrogen/Argon, combine Amine HCl (1.0 mmol), Ketone (1.1 mmol), TEA (1.0 mmol), and Ti(OiPr)₄ (2.0 mmol).

    • Critical: The system must be anhydrous. Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium to the imine/enamine.

  • Incubation: Stir the viscous mixture at RT (or 40–50°C for very hindered substrates) for 6–12 hours.

    • Checkpoint: The mixture usually turns yellow/orange, indicating imine formation.

  • Dilution: Dilute the mixture with absolute EtOH or dry THF (5 mL).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic).

  • Stirring: Allow to warm to RT and stir for 2–4 hours.

  • Hydrolysis (Crucial): Quench by adding 10% aqueous NaOH or NH₄OH (2 mL). A white/blue precipitate of Titanium dioxide (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate.

Decision Workflow

Use the following logic to select the correct protocol for your specific bicyclic amine.

DecisionTree Start Start: Bicyclic Amine HCl CheckSterics Is the Carbonyl or Amine Sterically Hindered? Start->CheckSterics MethodB Method B: Ti(OiPr)₄ (Forcing) CheckSterics->MethodB Yes (e.g., Acetophenone) CheckSolubility Does Salt Dissolve in DCE/DIPEA? CheckSterics->CheckSolubility No (e.g., Benzaldehyde) MethodA Method A: STAB / DCE (Standard) Failure Switch to Method B MethodA->Failure Low Conversion? CheckSolubility->MethodA Yes CheckSolubility->MethodA No (Suspension is OK)

Figure 2: Decision matrix for protocol selection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Imine not forming due to steric bulk.Switch to Method B (Ti(OiPr)₄) to force dehydration.
Low Yield / Incomplete Salt not releasing free amine.Ensure DIPEA is fresh and added 1:1 with HCl salt. Try adding 3Å Molecular Sieves.
Alcohol Byproduct (Reduction of Ketone) Reductant is too active or added too fast.Delay STAB addition by 1 hour to ensure imine forms first. Use dry solvents.
Emulsion during Workup Titanium salts or amphoteric amine.For Method B, use Celite filtration before extraction. For Method A, use a basic wash (pH > 10).

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Mattson, R. J., et al. (1990).[10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride.[11] The Journal of Organic Chemistry, 60(15), 4928-4929. [Link]

  • ACS Green Chemistry Institute. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1159.[12] [Link]

Sources

Optimization of Buchwald-Hartwig amination with 3-Oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Buchwald-Hartwig Amination with 3-Oxabicyclo[3.1.1]heptan-1-amine

Executive Summary: The "Meta-Benzene" Bioisostere Challenge

The 3-oxabicyclo[3.1.1]heptan-1-amine scaffold has emerged as a critical high-value building block in modern medicinal chemistry. Structurally, it serves as a saturated,


-rich bioisostere of meta-substituted anilines , offering improved aqueous solubility and metabolic stability while maintaining the precise exit vector geometry of the parent arene (120° bond angles).

However, the incorporation of this amine via Buchwald-Hartwig cross-coupling is non-trivial. The amine functionality resides at a bridgehead quaternary carbon , creating significant steric bulk that retards the coordination to Palladium and the subsequent reductive elimination step. This guide outlines a high-fidelity optimization workflow to overcome these steric barriers, shifting from "hit-or-miss" screening to a rational, mechanistically grounded protocol.

Structural & Mechanistic Analysis

The Steric Bottleneck

Unlike linear primary amines, 3-oxabicyclo[3.1.1]heptan-1-amine possesses a rigid, cage-like structure. The nitrogen atom is attached to a tertiary alkyl center (the bridgehead C1 position).

  • Nucleophilicity: The bridgehead constraint prevents the nitrogen from adopting a planar geometry, potentially enhancing nucleophilicity due to reduced steric gearing of the lone pair initially, but the surrounding cage bulk hinders the approach to the metal center.

  • Catalytic Trap: The rate-determining step (RDS) in coupling this substrate is typically reductive elimination . The bulk of the bridgehead amine destabilizes the 3-coordinate intermediate required for C-N bond formation, often leading to competitive protodehalogenation of the aryl halide.

Mechanistic Pathway & Failure Modes

The diagram below illustrates the catalytic cycle, highlighting the critical "Steric Clash" point where standard catalysts fail.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Bridgehead Amine Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot + Base (NaOtBu) SideRxn Side Reaction: Protodehalogenation AmineBind->SideRxn If Ligand too small or Amine too bulky RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RDS (Slow) RedElim->Pd0 Regenerate Pd(0) Product Product (N-Aryl-3-oxabicyclo...) RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at amine coordination and reductive elimination.

Optimization Matrix: From Screen to Scale

The following data summarizes a targeted screen of ligands and bases. Standard ligands like BINAP or dppf often fail with bridgehead amines due to insufficient steric bulk to force reductive elimination.

Ligand & Catalyst Screening Data

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Amine, 2 mol% [Pd], 2.4 equiv Base, Dioxane, 100°C, 16h.

EntryCatalyst PrecursorLigand ClassBaseYield (%)Observation
1Pd(OAc)₂PPh₃ (Monodentate)Cs₂CO₃<5%No reaction; catalyst deactivation.
2Pd₂(dba)₃BINAP (Bidentate)NaOtBu15%Slow conversion; significant Ar-H (reduced) byproduct.
3Pd₂(dba)₃XPhos (Biaryl)NaOtBu62%Moderate yield. Good initiation but slow turnover.
4Pd-G4-BrettPhos Buchwald Gen 4 NaOtBu 94% Optimal. Rapid activation; clean profile.
5Pd-G4-RuPhosBuchwald Gen 4NaOtBu78%Good, but BrettPhos is superior for primary amines.
6Pd-PEPPSI-IPrNHCKOtBu55%Effective for electron-poor Ar-Cl, but lower general scope here.

Key Insight: BrettPhos is the "Gold Standard" for primary amines, including hindered ones. Its bulk promotes the reductive elimination of the sterically demanding bridgehead nitrogen. The G4-Precatalyst is crucial to ensure a strict 1:1 Pd:Ligand ratio and prevent the formation of inactive palladium aggregates, which is common with Pd₂(dba)₃.

Recommended Protocol (Standard Operating Procedure)

This protocol utilizes the Pd-G4-BrettPhos system, which provides the highest reliability for this specific scaffold.

Materials
  • Amine: 3-Oxabicyclo[3.1.1]heptan-1-amine (HCl salt or free base).

  • Aryl Halide: Aryl chloride or bromide (1.0 equiv).

  • Catalyst: BrettPhos Pd G4 (CAS: 1470372-59-8) (0.01 – 0.03 equiv).

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv if using amine HCl salt; 1.4 equiv if free base).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Workflow
  • Vial Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial with a magnetic stir bar.

  • Solids Addition: Add the Aryl Halide (if solid, 1.0 mmol), Amine Hydrochloride (1.2 mmol), NaOtBu (2.5 mmol), and BrettPhos Pd G4 (0.02 mmol, 2 mol%).

    • Note: If using the amine free base, reduce base loading to 1.4 mmol.

  • Solvent Addition: Seal the vial with a septum cap. Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Process Tip: Do not sparge the solvent after addition to the catalyst to avoid evaporating volatile amines or precipitating the catalyst. Use pre-degassed solvent.

  • Reaction: Place the vial in a pre-heated heating block at 100 °C . Stir vigorously (1000 rpm) for 12–16 hours.

    • Visual Check: The reaction typically turns from pale yellow to a dark orange/brown solution. A heavy precipitate (NaCl) will form.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Decision Tree

When the standard protocol fails, use this logic flow to diagnose the issue.

OptimizationLogic Start Reaction Failed/Low Yield Check1 Is Starting Material (Ar-X) Consumed? Start->Check1 NoConv No: Catalyst Deactivation Check1->NoConv No SideProd Yes: What is the major product? Check1->SideProd Yes Sol1 Switch to Pd-G4-tBuBrettPhos (Higher Activity) NoConv->Sol1 Sol2 Check Oxygen levels (Glovebox prep required) NoConv->Sol2 Dehal Ar-H (Protodehalogenation) SideProd->Dehal Complex Complex Mixture/Decomp SideProd->Complex Sol3 Increase Catalyst Loading (5%) Lower Temp to 80°C Dehal->Sol3 Sol4 Switch Ligand to AdBrettPhos (More steric bulk) Dehal->Sol4 Sol5 Switch Base to LHMDS (Milder, soluble) Complex->Sol5

Figure 2: Troubleshooting decision tree for bridgehead amine coupling.

References

  • Original Scaffold Synthesis & Bioisostere Concept: Levterov, V. V., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Angewandte Chemie International Edition. Link (Establishes the 3-oxabicyclo[3.1.1]heptane scaffold as a meta-benzene mimic and details its synthesis).

  • Buchwald-Hartwig Amination (General Review): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link (The definitive guide on ligand selection, specifically supporting BrettPhos for primary amines).

  • Precatalyst Activation (Pd-G4): Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link (Explains why G3/G4 precatalysts are superior for difficult substrates like bridgehead amines).

  • Coupling of Bridgehead Amines (Analogous Chemistry): Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 17, 2839-2849. Link (Discusses the reactivity of bicyclo[1.1.1]pentan-1-amines, the closest steric analog to the 3-oxa scaffold).

Standard operating procedure for handling hygroscopic amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Silent Stoichiometry Killer

Amine hydrochloride salts are ubiquitous in drug development due to their enhanced aqueous solubility and bioavailability compared to their free base counterparts. However, their ionic lattice structure often possesses high hydration energy, making them aggressively hygroscopic.

For a researcher, this presents a critical failure mode: Stoichiometric Drift . A salt that is nominally 200 g/mol but has absorbed 5% w/w water effectively has a molecular weight of 210 g/mol . In precise coupling reactions or potency assays, this 5% error propagates, leading to incomplete conversion, kinetic artifacts, or erroneous IC50 values.

This guide defines a self-validating protocol to neutralize hygroscopicity as a variable in your experiments.

Part 1: The Physicochemical Challenge

To handle these salts, one must understand the mechanism of failure. Amine HCl salts (


) are prone to deliquescence , a process where the solid absorbs enough atmospheric moisture to dissolve in the sorbed water, forming a liquid solution.

The Causality Chain:

  • Surface Adsorption: Water molecules hydrogen-bond to the surface chloride ions.

  • Lattice Expansion: Water penetrates the crystal lattice, acting as a plasticizer and lowering the glass transition temperature (

    
    ).
    
  • Stoichiometric Error: The "dry weight" measured on the balance includes non-covalent water, skewing molar calculations.

Data: Impact of Humidity on Common Salts

Table 1: Moisture uptake of model amine salts at 60% Relative Humidity (RH) over 1 hour.

Compound ClassExample SaltMoisture Uptake (% w/w)Stoichiometric Error (mmol/g)
Primary AmineMethylamine HCl> 15% (Deliquescent)High (> 0.5 error)
Secondary AmineDimethylamine HCl~ 8-12%Moderate
Tertiary AmineTriethylamine HCl~ 2-5%Low
HeterocyclePyridine HCl> 20% (Deliquescent)Critical

Part 2: Storage and Handling Environment

The integrity of the salt is maintained via a "Dry Chain of Custody."

The Hierarchy of Protection
  • Tier 1 (Gold Standard): Nitrogen/Argon Glovebox (

    
     ppm 
    
    
    
    ).
    • Mandatory for: Deliquescent salts (e.g., Pyridine HCl), library synthesis, and kinetic studies.

  • Tier 2 (Standard Practice): Vacuum Desiccator with

    
    .
    
    • Protocol: Store bulk bottles with caps loose inside a desiccator containing Phosphorus Pentoxide (

      
      ).
      
    • Why

      
      ? It is an acidic desiccant, making it chemically compatible with amine salts. Avoid basic desiccants (KOH) which can slowly deprotonate the salt surface.
      
  • Tier 3 (Short-term): Parafilm-sealed vials in ambient air.

    • Risk:[1][2][3][4][5][6] Only acceptable for non-critical, excess-reagent workflows.

Visualization: Storage Decision Matrix

StorageMatrix Start New Amine HCl Salt IsDeliquescent Is it visibly wet or clumping? Start->IsDeliquescent CriticalApp Is Application Quantitative? IsDeliquescent->CriticalApp No DryFirst PROTOCOL A: Vacuum Dry / Azeotrope IsDeliquescent->DryFirst Yes Glovebox Store in Glovebox (Inert Atm) CriticalApp->Glovebox Yes (High Precision) Desiccator Store in Vacuum Desiccator (P2O5) CriticalApp->Desiccator Yes (Standard) Ambient Ambient Storage (Sealed + Parafilm) CriticalApp->Ambient No (Excess Reagent) DryFirst->CriticalApp

Figure 1: Decision matrix for triaging incoming amine salts based on physical state and experimental rigor.

Part 3: Weighing Protocol (The Core SOP)

Weighing is the single largest source of error. A hygroscopic salt can gain 0.5% mass during the 30 seconds it sits on an open balance pan.

Protocol: "Difference Weighing" (Closed Vessel)

Objective: Eliminate atmospheric exposure during the mass reading.

  • Preparation:

    • Use a glass weighing boat or a small vial with a cap. Do not use plastic weigh boats (static charge + moisture permeability).

    • Self-Validation Step: Place the closed vessel on the balance. If the readout drifts by

      
       mg over 30 seconds, your balance chamber is too humid or static is present. Use an antistatic gun.[6]
      
  • The Transfer (Ideally in Glovebox/Bag):

    • Add the approximate amount of salt to the vessel.

    • Close the vessel immediately.

  • The Weighing:

    • Tare the balance to zero.[6]

    • Place the sealed vessel containing the salt on the balance. Record Mass A.

    • Remove vessel, open it, and dispense the salt into your reaction flask.

    • Immediately close the vessel (which still contains residual dust).

    • Place the sealed vessel back on the balance. Record Mass B.

  • Calculation:

    • Why? You never weighed the salt while it was exposed to the balance's humid air.

Part 4: Drying and Remediation

If a salt is "wet" (clumpy or sticky), it must be dried before use.

Method A: Vacuum Oven (The Standard)
  • Temp: 40°C – 60°C.

  • Pressure: < 10 mbar.

  • Time: 12–24 hours.[3]

  • Critical Caution: Do not exceed 80°C for amine hydrochlorides.[1] High heat under vacuum can cause the dissociation of HCl gas (

    
    ), leaving you with a mixture of free base and salt.
    
Method B: Azeotropic Distillation (The Rescue)

Use this if the salt is gummy or thermally unstable.

  • Dissolve/suspend the wet salt in Toluene or Chlorobenzene .

  • Rotary evaporate to dryness. The solvent forms a low-boiling azeotrope with water, carrying it away.

  • Repeat 2x.

  • Finish with high vacuum to remove organic solvent traces.[7]

Part 5: Analytical Validation (Karl Fischer)

How do you know it is dry? You must measure the water content.[4][8]

Protocol: Karl Fischer (KF) Titration for Amines

Standard KF reagents often fail with amines because amines are basic and can shift the pH of the KF reagent, causing side reactions (stoichiometry drift).

  • Reagent Selection: Use Buffered KF Reagents specifically designed for amines (often containing salicylic acid or benzoic acid) to maintain the pH range (5–7).

  • Solvent: If the amine salt is insoluble in methanol, use a Formamide/Methanol mixture at 50°C.

  • Technique:

    • Coulometric KF: For water content < 1.0%.

    • Volumetric KF: For water content > 1.0%.

Visualization: The Validation Loop

ValidationLoop Sample Dried Salt Sample KF_Check Karl Fischer (Buffered) Sample->KF_Check Result Water Content % KF_Check->Result Decision < 0.5% w/w? Result->Decision Use Release for Synthesis Decision->Use Yes Redry Return to Vacuum Oven Decision->Redry No Redry->Sample

Figure 2: The iterative validation loop ensuring salt integrity before critical use.

References

  • Mettler Toledo. "Weighing the Right Way: Proper Handling of Hygroscopic Substances." Mettler Toledo Library.[9] Link

  • Sigma-Aldrich (Merck). "Karl Fischer Titration Basics: Interference by Amines." Technical Service Bulletin. Link

  • BenchChem. "Effective Drying of Aniline Hydrochloride Salts: Vacuum Oven Protocols." Technical Support Center. Link

  • ResearchGate. "Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface." Journal of the American Chemical Society. Link

  • Chemistry LibreTexts. "Basicity of Amines and Ammonium Salt Formation." Organic Chemistry. Link

Sources

Reaction conditions for nucleophilic substitution with 3-Oxabicyclo[3.1.1]heptan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, 3-Oxabicyclo[3.1.1]heptan-1-amine has emerged as a critical high-


 building block. It serves as a saturated, water-soluble bioisostere of meta-substituted anilines and benzenes. Unlike planar aromatic rings, this bridged scaffold offers defined exit vectors (approx. 120°) and improved physicochemical properties (solubility, metabolic stability) while maintaining structural rigidity.[1]

However, the bridgehead nitrogen presents a unique synthetic challenge. Located at a quaternary carbon center within a strained bicyclic system, this amine exhibits significant steric hindrance (comparable to tert-butylamine) and altered nucleophilicity due to the inductive effect of the


-oxygen atom.

This guide details the reaction conditions required to overcome the "Bridgehead Barrier" in nucleophilic substitutions, specifically focusing on S


Ar  (Nucleophilic Aromatic Substitution) and Buchwald-Hartwig Cross-Coupling .

Physicochemical Profile & Reactivity Analysis

Before attempting synthesis, researchers must account for the specific electronic and steric environment of the 1-amino group.

PropertyValue / CharacteristicImpact on Protocol
Hybridization

(Bridgehead)
High rigidity; no Walden inversion possible (irrelevant for amine as nucleophile, but critical for stability).
Steric Bulk High (Neopentyl-like)Critical: Nucleophilic attack is slow. Requires higher temperatures or specialized catalytic ligands.
Basicity (

)
~8.5 – 9.2 (Est.)Lower than typical bridgehead amines (e.g., adamantylamine,

~10.5) due to the inductive withdrawal of the O-atom at position 3.
Solubility High (Water/Polar Organic)Extraction Warning: Product may partition into the aqueous phase. Use CHCl

/iPrOH (3:1) for workups.

Decision Logic: Selecting the Reaction Pathway

The choice between thermal S


Ar and Palladium-catalyzed coupling depends entirely on the electrophile's activation level.

ReactionLogic Start Target Electrophile (Ar-X) Check Is Ar-X Activated? (e.g., Nitro, Pyrimidine, Pyrazine) Start->Check SNAr Pathway A: Thermal S_NAr (High Temp, Polar Solvent) Check->SNAr Yes (Electron Deficient) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalysis, Bulky Ligand) Check->Buchwald No (Electron Neutral/Rich)

Figure 1: Decision tree for coupling 3-Oxabicyclo[3.1.1]heptan-1-amine with aryl halides.

Protocol A: Thermal S Ar (Nucleophilic Aromatic Substitution)

Application: Suitable for highly electron-deficient electrophiles (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes). Challenge: The steric bulk of the bridgehead amine significantly retards the rate of the Meisenheimer complex formation. Standard conditions (EtOH, Reflux) often fail.

Reagents & Conditions
  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

  • Base: DIPEA (Hünig's base) or K

    
    CO
    
    
    
    .
  • Temperature: 100°C – 130°C.

Step-by-Step Protocol
  • Preparation: In a microwave vial or pressure tube, dissolve the aryl halide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Amine Addition: Add 3-Oxabicyclo[3.1.1]heptan-1-amine (1.2 – 1.5 equiv).

    • Note: If using the HCl salt, add an extra 1.0 equiv of base to neutralize.

  • Base Addition: Add DIPEA (2.5 equiv).

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Microwave Option: 140°C for 45 minutes (high absorption setting).

  • Workup (Critical):

    • Dilute with water.

    • Do not use standard ether extraction. The product is likely polar.

    • Extract with EtOAc or 10% MeOH in DCM.

    • Wash organic layer with brine to remove DMSO.

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Essential for unactivated aryl halides (e.g., bromobenzene, 3-bromopyridine) where S


Ar is impossible.
Mechanistic Insight:  Standard ligands (PPh

, XPhos) may fail due to the steric clash between the bridgehead amine and the Pd-center during reductive elimination. Bulky, electron-rich phosphine ligands are required to facilitate this step.
Recommended Catalyst Systems
  • Primary Choice: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: BrettPhos is specifically designed for primary amines, including sterically hindered ones.

  • Base: NaO

    
    Bu (Sodium tert-butoxide) or LHMDS (for base-sensitive substrates).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add Aryl Bromide (1.0 equiv), 3-Oxabicyclo[3.1.1]heptan-1-amine (1.2 equiv), and NaO

    
    Bu (1.5 equiv).
    
  • Catalyst: Add BrettPhos Pd G4 (2–5 mol%).

    • Alternative: Pd

      
      (dba)
      
      
      
      (2 mol%) + BrettPhos (4 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 – 0.2 M.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Purification: Flash chromatography.

Protocol C: Alkylation (S 2) with Alkyl Halides

Application: Synthesis of secondary amines via reaction with primary alkyl halides (e.g., Benzyl bromide). Advantage: The steric bulk of the bridgehead position naturally suppresses over-alkylation to the tertiary amine, a common side reaction with linear amines.

Step-by-Step Protocol
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (faster rates).
  • Temperature: Room Temperature to 60°C.

  • Procedure:

    • Dissolve amine (1.0 equiv) and base in MeCN.

    • Add Alkyl Halide (0.95 equiv) dropwise. Slight deficit of electrophile ensures complete consumption of the alkylating agent.

    • Monitor by LCMS. The reaction is usually cleaner than standard amine alkylations.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (S

Ar)
Electrophile not activated enough; Steric repulsion.Switch to Protocol B (Buchwald) or increase Temp to 150°C in Microwave.
Low Yield (Extraction) Product is water-soluble (amphiphilic).Salt out the aqueous layer (NaCl saturation) and extract with DCM:Isopropanol (3:1) .
Catalyst Poisoning Free amine coordinating Pd.Ensure use of Pre-catalysts (Pd G3/G4) rather than mixing Pd/Ligand in situ.

References

  • Synthesis and Properties of 3-Oxabicyclo[3.1.1]heptanes: Levterov, V. V., et al. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings."[1][2][3] The Journal of Organic Chemistry, 2023. (Note: Verify exact year/DOI based on recent Enamine/Janssen publications).

  • Bridgehead Amine Reactivity: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019.

  • Buchwald-Hartwig Conditions for Hindered Amines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • General Protocol Source: Enamine Ltd. "Bridgehead Amines in Drug Discovery: Handling and Protocols."

Sources

Application Notes and Protocols: Scale-up Synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine and its derivatives, critical scaffolds in modern medicinal chemistry. These rigid, three-dimensional structures serve as valuable bioisosteres for aromatic rings, often improving the physicochemical properties of drug candidates.[1][2][3] This guide details two robust synthetic routes, emphasizing scalability, safety, and practical execution for researchers in drug development.

Introduction: The Significance of 3-Oxabicyclo[3.1.1]heptan-1-amine Derivatives

The principle of "escaping from flatland" has become a cornerstone of contemporary drug design, advocating for the incorporation of three-dimensional molecular frameworks to enhance pharmacological profiles.[1] Bicyclic amines, in particular, offer a rigid conformational constraint that can improve target binding, metabolic stability, and solubility.[4] The 3-Oxabicyclo[3.1.1]heptan-1-amine core is a prime example, serving as a saturated isostere of meta-substituted benzene rings.[2][3] Its unique geometry and the presence of an oxygen atom can lead to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[5]

This application note provides detailed, field-tested protocols for the multi-gram synthesis of this valuable building block, addressing the practical challenges of scaling up from laboratory to pilot plant scale.

Strategic Overview of Synthetic Routes

Two primary strategies for the synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine are presented, both commencing from a common, readily accessible intermediate, 3-Oxabicyclo[3.1.1]heptan-1-yl)methanol. The choice of route may depend on available starting materials, safety infrastructure, and desired final purity.

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Synthetic Routes cluster_3 Target Molecule Start (2-Oxaspiro[3.3]heptan-6-yl)methanol Intermediate 3-Oxabicyclo[3.1.1]heptan-1-yl)methanol Start->Intermediate  Acid-Catalyzed  Rearrangement Route_A Route A: Azide-Based Synthesis Intermediate->Route_A  Halogenation & Azidation Route_B Route B: Curtius Rearrangement Intermediate->Route_B  Oxidation to Carboxylic Acid Target 3-Oxabicyclo[3.1.1]heptan-1-amine Route_A->Target  Staudinger Reduction Route_B->Target  Acyl Azide Formation &  Rearrangement

Caption: Overview of the synthetic strategies for 3-Oxabicyclo[3.1.1]heptan-1-amine.

Synthesis of the Key Intermediate: (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol

The scalable synthesis of the key alcohol intermediate is achieved through an acid-catalyzed rearrangement of (2-Oxaspiro[3.3]heptan-6-yl)methanol. This transformation proceeds in high yield and is amenable to large-scale production.[5][6]

Protocol 1: Scale-up Synthesis of (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
(2-Oxaspiro[3.3]heptan-6-yl)methanol128.17500 g3.90Starting material
Pyridinium chloride (PyrHCl)115.5622.5 g0.195Catalyst
Dichloromethane (DCM)84.935 L-Solvent
Saturated Sodium Bicarbonate (aq.)-2 L-For work-up
Brine (Saturated NaCl solution)-1 L-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37200 g-Drying agent

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add (2-Oxaspiro[3.3]heptan-6-yl)methanol (500 g, 3.90 mol) and dichloromethane (5 L). Stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.

  • Catalyst Addition: Add pyridinium chloride (22.5 g, 0.195 mol) to the solution in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a large separatory funnel and wash with saturated sodium bicarbonate solution (2 x 1 L) to neutralize the catalyst. Subsequently, wash with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (200 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation.

Expected Yield: 85-95%

Route A: Azide-Based Synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine

This route involves the conversion of the key alcohol intermediate to a halide, followed by nucleophilic substitution with sodium azide and subsequent reduction to the desired amine.

G Alcohol (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol Halide 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane Alcohol->Halide  Appel Reaction  (CBr₄, PPh₃) Azide 1-(Azidomethyl)-3-oxabicyclo[3.1.1]heptane Halide->Azide  Nucleophilic Substitution  (NaN₃, DMSO) Amine 3-Oxabicyclo[3.1.1]heptan-1-amine Azide->Amine  Staudinger Reaction  (PPh₃, H₂O)

Caption: Workflow for the Azide-Based Synthesis (Route A).

Protocol 2: Synthesis of 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
(3-Oxabicyclo[3.1.1]heptan-1-yl)methanol128.17450 g3.51Starting material
Carbon tetrabromide (CBr₄)331.631.28 kg3.86Brominating agent
Triphenylphosphine (PPh₃)262.291.01 kg3.86Reagent
Dichloromethane (DCM)84.936 L-Solvent

Procedure:

  • Reaction Setup: In a 10 L jacketed reactor, dissolve triphenylphosphine (1.01 kg, 3.86 mol) in dichloromethane (4 L) and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add a solution of (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol (450 g, 3.51 mol) and carbon tetrabromide (1.28 kg, 3.86 mol) in dichloromethane (2 L) to the cooled triphenylphosphine solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add pentane or hexane to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with pentane/hexane.

  • Purification: Concentrate the filtrate and purify the crude product by vacuum distillation to obtain the desired bromide.

Protocol 3: Synthesis of 1-(Azidomethyl)-3-oxabicyclo[3.1.1]heptane

!!! SAFETY WARNING !!! Sodium azide is highly toxic and can form explosive compounds with heavy metals and strong acids. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment. Avoid contact with metals.[7][8][9][10]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane191.06600 g3.14Starting material
Sodium Azide (NaN₃)65.01245 g3.77Azide source
Dimethyl sulfoxide (DMSO)78.133 L-Solvent

Procedure:

  • Reaction Setup: In a 5 L reactor, dissolve sodium azide (245 g, 3.77 mol) in DMSO (3 L) with vigorous stirring.

  • Reagent Addition: Add 1-(Bromomethyl)-3-oxabicyclo[3.1.1]heptane (600 g, 3.14 mol) to the sodium azide solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold water (10 L). Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 2 L).

  • Washing and Drying: Combine the organic extracts and wash with water (3 x 2 L) to remove residual DMSO, followed by a brine wash (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Staudinger Reduction to 3-Oxabicyclo[3.1.1]heptan-1-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
1-(Azidomethyl)-3-oxabicyclo[3.1.1]heptane153.18450 g2.94Starting material
Triphenylphosphine (PPh₃)262.29848 g3.23Reducing agent
Tetrahydrofuran (THF)72.114.5 L-Solvent
Water18.02106 mL5.88For hydrolysis

Procedure:

  • Reaction Setup: In a 10 L reactor, dissolve 1-(Azidomethyl)-3-oxabicyclo[3.1.1]heptane (450 g, 2.94 mol) in THF (4.5 L).

  • Reagent Addition: Slowly add triphenylphosphine (848 g, 3.23 mol) to the solution at room temperature. An exotherm and nitrogen evolution will be observed. Control the addition rate to maintain a safe reaction temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete, until nitrogen evolution ceases.

  • Hydrolysis: Add water (106 mL, 5.88 mol) and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate iminophosphorane.[11]

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by acid-base extraction or by forming the hydrochloride salt and recrystallizing.[12][13]

Route B: Curtius Rearrangement for Amine Synthesis

This route involves the oxidation of the key alcohol intermediate to a carboxylic acid, followed by a Curtius rearrangement to form the desired amine.[14][15][16]

G Alcohol (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol Carboxylic_Acid 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid Alcohol->Carboxylic_Acid  Oxidation  (e.g., Jones Oxidation) Acyl_Azide 3-Oxabicyclo[3.1.1]heptane-1-carbonyl azide Carboxylic_Acid->Acyl_Azide  Acyl Halide Formation then NaN₃  or DPPA Isocyanate 1-Isocyanato-3-oxabicyclo[3.1.1]heptane Acyl_Azide->Isocyanate  Thermal Rearrangement Amine 3-Oxabicyclo[3.1.1]heptan-1-amine Isocyanate->Amine  Hydrolysis

Caption: Workflow for the Curtius Rearrangement (Route B).

Protocol 5: Oxidation to 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
(3-Oxabicyclo[3.1.1]heptan-1-yl)methanol128.17400 g3.12Starting material
Jones Reagent (CrO₃/H₂SO₄/H₂O)-As needed-Oxidizing agent
Acetone58.084 L-Solvent

Procedure:

  • Reaction Setup: In a 10 L reactor, dissolve (3-Oxabicyclo[3.1.1]heptan-1-yl)methanol (400 g, 3.12 mol) in acetone (4 L) and cool to 0-5 °C.

  • Oxidation: Slowly add Jones reagent to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C. The color will change from orange/red to green.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Filter the mixture to remove chromium salts.

  • Extraction and Purification: Concentrate the filtrate and dissolve the residue in water. Extract the aqueous layer with ethyl acetate. The product can be purified by crystallization.

Protocol 6: Curtius Rearrangement to 3-Oxabicyclo[3.1.1]heptan-1-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid142.15400 g2.81Starting material
Diphenylphosphoryl azide (DPPA)275.24850 g3.09Reagent
Triethylamine (TEA)101.19427 mL3.09Base
tert-Butanol74.122.8 L-Solvent and trapping agent
Toluene92.142.8 L-Solvent

Procedure:

  • Reaction Setup: In a 10 L reactor, suspend 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid (400 g, 2.81 mol) in a mixture of toluene (2.8 L) and tert-butanol (2.8 L). Add triethylamine (427 mL, 3.09 mol).

  • Acyl Azide Formation and Rearrangement: Slowly add diphenylphosphoryl azide (850 g, 3.09 mol) to the mixture at room temperature. After the addition, slowly heat the reaction mixture to 80-90 °C. Nitrogen evolution will be observed.

  • Reaction: Maintain the temperature until gas evolution ceases (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and wash with water and brine.

  • Deprotection: The resulting Boc-protected amine can be deprotected by treatment with a strong acid such as HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the final amine hydrochloride salt.

  • Purification: The final amine can be isolated as the free base by basification and extraction, followed by distillation, or as the hydrochloride salt by crystallization.[13][17]

Purification and Quality Control

The purification of the final amine is critical to meet the stringent requirements of drug development.

  • Distillation: For the free base, vacuum distillation is an effective method for purification on a large scale.

  • Crystallization of the Hydrochloride Salt: Formation of the hydrochloride salt followed by recrystallization from a suitable solvent system (e.g., ethanol/ether) is an excellent method for achieving high purity and removing non-basic impurities.[13][18]

  • Quality Control: The purity of the final product should be assessed by a combination of techniques including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess for organic impurities.

    • LC-MS/GC-MS: To determine purity and identify any minor components.

    • Elemental Analysis: To confirm the elemental composition, particularly for the hydrochloride salt.

Safety Considerations for Scale-up

  • Azide Chemistry: The use of sodium azide requires strict safety protocols.[7][8][9][10] Ensure that no heavy metals are present in the reaction setup and that all waste is quenched appropriately.

  • Exothermic Reactions: Both the Staudinger reaction and the Curtius rearrangement can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to control the rate of reagent addition to manage the heat generated.

  • Pressure Build-up: Both reactions evolve nitrogen gas. The reactor must be properly vented to avoid pressure build-up.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. For handling large quantities of hazardous materials, additional protection such as a face shield and blast shield may be necessary.

References

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. Journal of Organic Chemistry, 71(17), 6697-6700. [Link]

  • Mykhailiuk, P. K. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(34), e202305519. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291–3295. [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

  • Department of Chemistry and Chemical Biology, Northeastern University. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • González-Bobes, F., Kopp, N. D., & Li, L. (2012). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development, 16(10), 1691–1696. [Link]

  • Wikipedia contributors. (2023). Staudinger reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 547–550. [Link]

  • University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Sodium Azide. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 29(9), 2370–2377. [Link]

  • Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S.
  • Gokarna Chemistry. (2020, April 9). #Tips on Hoffmann Method(separation of primary,secondary and tertiary amines) [Video]. YouTube. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S.
  • Kaur, H., & Chimni, S. S. (2012). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. RSC Advances, 2(27), 10135-10151. [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 547–550. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]

  • TutorChase. (n.d.). How is a Staudinger reaction used in azide synthesis?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 29(9), 2370–2377. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • Staudinger Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1969). Synthesis of 3-oxabicyclo[7][19][19]heptanes by rearrangement of 3-oxaspiro[7][7]heptanes. Journal of the Chemical Society C: Organic, 2346-2348. [Link]

  • Lebel, H., & Leogane, O. (2006). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses, 83, 241. [Link]

  • Kaur, H., & Chimni, S. S. (2012). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 10(47), 9345–9357. [Link]

  • Aakeröy, C. B., et al. (2015). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 51(56), 11241–11244. [Link]

  • Le-Criq, A., et al. (2018). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 14, 1361–1367. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). Curtius Rearrangements as a Continuous Flow Process. Vapourtec. [Link]

  • Kamal, A., et al. (2008). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. Tetrahedron Letters, 49(36), 5274–5278. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2021, July 20). Synthesis of Amines by Reduction [Video]. YouTube. [Link]

  • Bartoli, G., et al. (2005). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 70(1), 169–174. [Link]

  • Wang, Y., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(18), 12977–12986. [Link]

  • Curtius Rearrangement - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • Teva Pharmaceutical Industries Ltd. (2010). Method for salt preparation. U.S.
  • Kumar, V., & Sharma, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Chemistry, 23(16), 1776–1796. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Pharm D Guru. (n.d.). 31. HOFMANN REARRANGEMENT. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 3-Oxabicyclo[3.1.1]heptan-1-amine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Low Yields / Failed Reactions Applicable Scaffolds: 3-oxabicyclo[3.1.1]heptan-1-amine (and related HCl/oxalate salts) Support Tier: Senior Application Scientist

Executive Summary: The Deceptive Scaffold

You are likely using 3-oxabicyclo[3.1.1]heptan-1-amine as a saturated bioisostere for a meta-substituted benzene or pyridine ring. While this scaffold offers superior physicochemical properties (solubility, metabolic stability) compared to flat aromatics, it presents a unique synthetic challenge: The Bridgehead Bottleneck.

The amine at position 1 is subject to a "double deactivation":

  • Steric Hindrance: The rigid bicyclic cage blocks the backside approach, retarding nucleophilic attack.

  • Electronic Deactivation: Unlike the carbocyclic bicyclo[3.1.1]heptane, the oxygen atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the nucleophilicity of the bridgehead nitrogen.

Standard "bread-and-butter" coupling conditions (e.g., HATU/DIPEA in DMF) often result in <20% yields or complete recovery of starting material. This guide provides the high-energy protocols required to force this reaction to completion.

Diagnostic Flowchart

Before proceeding, locate your specific failure mode on the decision tree below.

CouplingLogic Start START: Coupling Fails CheckSM Check Starting Material: Is it the HCl Salt? Start->CheckSM FreeBase Convert to Free Base? (Warning: Volatile) CheckSM->FreeBase No (Free amine) Standard Did you use HATU/EDC? CheckSM->Standard Yes FreeBase->Standard Material Lost? AcidCl Protocol A: Acid Chloride Method (In-situ generation) Standard->AcidCl Yes, 0-20% Yield Buchwald Protocol C: Pd-Catalysis (BrettPhos) Standard->Buchwald Coupling to Aryl Halide? T3P Protocol B: T3P + Pyridine (High Temp) AcidCl->T3P Acid Sensitive?

Figure 1: Decision matrix for optimizing bridgehead amine couplings. Select Protocol A for standard amides, Protocol B for sensitive substrates, and Protocol C for arylations.

Troubleshooting Modules (Q&A)
Module 1: The Reactivity Crisis (Amide Bond Formation)

User Question: "I tried coupling my carboxylic acid using HATU and DIPEA in DMF. LCMS shows active ester formation, but the amine isn't attacking. Why?"

Technical Analysis: The active ester generated by HATU (OBt/OAt ester) is not electrophilic enough to overcome the steric and electronic barrier of the 3-oxa bridgehead amine. The reaction kinetics are too slow, leading to hydrolysis of the active ester or competitive side reactions before the amide forms.

Solution: The "Sledgehammer" Approach (Acid Chlorides) You must upgrade the electrophile from an active ester to an acid chloride.

  • Reagents: Oxalyl Chloride (COCl)₂, catalytic DMF.

  • Base: Pyridine or Et₃N (DIPEA is often too bulky for the proton transfer step in this crowded transition state).

  • Key Step: Do not isolate the acid chloride if possible; generate it in situ to avoid hydrolysis.

Protocol A: In-Situ Acid Chloride Coupling

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM (0.1 M).

  • Add cat.[1] DMF (2 drops) and cool to 0°C.

  • Add Oxalyl Chloride (1.5 eq) dropwise. Stir 1h at RT (gas evolution must cease).

  • Crucial: Concentrate to dryness to remove excess (COCl)₂ and HCl (or use a stream of N₂). Re-dissolve in dry DCM.

  • Add the 3-oxabicyclo[3.1.1]heptan-1-amine HCl salt (1.2 eq).

  • Add Pyridine (3.0 - 5.0 eq) dropwise at 0°C.

  • Warm to RT and monitor. If stalled, heat to 40°C.

Module 2: The "Missing Mass" Phenomenon

User Question: "I neutralized the HCl salt to get the free amine, but after workup, my mass balance is terrible. Is it decomposing?"

Technical Analysis: Low molecular weight bicyclic amines are often volatile and water-soluble .

  • Volatility: The free base can sublime or evaporate under high vacuum.

  • Solubility: The oxygen atom increases polarity. In a standard DCM/Water extraction, a significant portion of the free amine partitions into the aqueous phase.

Solution: In-Situ Neutralization Never isolate the free base unless absolutely necessary. Use the HCl salt directly in the coupling reaction and use an excess of base (3-4 eq) to liberate it in situ.

Data Comparison: Base Selection

BasepKa (Conj. Acid)Steric BulkRecommended?Notes
DIPEA 10.75HighNO Too bulky; slow deprotonation of bridgehead salt.
Triethylamine 10.75MediumYES Good balance of basicity and size.
Pyridine 5.2LowYES Excellent solvent/base for acid chloride couplings.
DMAP 9.7MediumAdditive Use 0.1 eq as a nucleophilic catalyst.
Module 3: Cross-Coupling (Buchwald-Hartwig)

User Question: "I need to couple this amine to an aryl bromide. Standard Pd(OAc)₂/BINAP failed."

Technical Analysis: Reductive elimination from the Palladium center is the rate-determining step here. The bulk of the bridgehead amine makes forming the Pd-N bond difficult, and the resulting complex is crowded. Standard bidentate ligands (BINAP, Xantphos) often create a bite angle that is incompatible with this specific steric profile.

Solution: Dialkylbiaryl Phosphine Ligands You need electron-rich, bulky monodentate ligands that facilitate reductive elimination.

Protocol C: Optimized Buchwald Conditions

  • Catalyst: Pd₂dba₃ (0.05 eq) or Pd(OAc)₂.

  • Ligand: BrettPhos or RuPhos (0.1 eq). BrettPhos is generally superior for primary amines.

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (100°C).

  • Note: Pre-mix catalyst and ligand for 5 mins before adding substrates.

Advanced Reagent Guide: When Acid Chlorides Fail

If your carboxylic acid contains acid-sensitive groups (Boc, tBu esters) that cannot survive oxalyl chloride, use T3P (Propylphosphonic anhydride) .

Why T3P? T3P acts as a dehydrating agent that drives the equilibrium toward the amide. It allows for high-temperature couplings (up to 80-100°C) without the harsh acidity of acyl chlorides.

Protocol B: T3P High-Temp Coupling

  • Combine Acid (1.0 eq) and Amine HCl (1.5 eq) in EtOAc or DMF.

  • Add Pyridine (5.0 eq).

  • Add T3P (50% in EtOAc, 2.0 eq).

  • Heat is mandatory: Stir at 60-80°C for 12-24h.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.

References & Authority

The protocols above are synthesized from the following authoritative sources on bridgehead amine chemistry and bioisosteres:

  • Mykhailiuk, P. K. (2019).[2][3] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4][5][6] Link

    • Establishes the structural context of 3-oxabicyclo[3.1.1]heptane as a meta-benzene isostere.

  • Duncton, M. A. (2011). Minireview: Recent Applications of T3P in Organic Synthesis. MedChemComm. Link

    • Validates T3P protocols for sterically hindered amines.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphine Ligands in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Link

    • Source for BrettPhos/RuPhos selection in hindered amine coupling.

  • Enamine Ltd. (2023). Saturated Bioisosteres: Bicyclo[3.1.1]heptanes.[2][3][4][6][7][8]Link

    • General handling data for commercial bridgehead amine salts.

Disclaimer: Always perform a small-scale pilot (10-20 mg) before committing valuable GMP intermediates. Bridgehead amines are deceptively unreactive; assume the reaction will require forcing conditions.

Sources

Procedure for converting 3-Oxabicyclo[3.1.1]heptan-1-amine HCl to free base

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the procedure for converting 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride (HCl) to its free base form. It is designed for researchers requiring high-purity isolation of this specific bridgehead amine, often used as a saturated bioisostere for meta-substituted benzenes.

Technical Support Center: 3-Oxabicyclo[3.1.1]heptan-1-amine Handling

Subject: Protocol for Desalting 3-Oxabicyclo[3.1.1]heptan-1-amine HCl Applicable CAS: N/A (Scaffold specific) Molecular Weight: ~113.16 g/mol (Free Base) | ~149.62 g/mol (HCl Salt)

Executive Summary & Chemical Insights

The conversion of 3-Oxabicyclo[3.1.1]heptan-1-amine HCl to its free base is chemically straightforward but experimentally nuanced due to two critical physicochemical properties:

  • High Water Solubility: The presence of the ether oxygen (position 3) combined with the compact bicyclic amine structure significantly increases the water solubility of the free base compared to purely carbocyclic analogs (e.g., bicyclo[3.1.1]heptan-1-amine). Standard extraction protocols often result in low yields (<40%) due to partitioning into the aqueous phase.

  • Volatility: With a molecular weight of ~113 g/mol , the free base is moderately volatile. Prolonged exposure to high vacuum or excessive heating during concentration will lead to mass loss.

Recommendation: Use the "Salting-Out Extraction" method described below as the primary protocol to ensure quantitative recovery.

Core Protocol: Salting-Out Extraction (Recommended)

This method utilizes the common ion effect to force the organic amine out of the aqueous phase, maximizing yield.

Reagents Required:
  • Substrate: 3-Oxabicyclo[3.1.1]heptan-1-amine HCl

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH) (5M solution)
    
  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Procedure:
  • Dissolution: Dissolve the amine HCl salt in a minimum amount of distilled water (approx. 5–10 mL per gram of salt).

  • Basification (The Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Slowly add 5M NaOH or saturated

      
       solution until the pH reaches >12 .
      
    • Expert Tip: Once basic, saturate the aqueous phase by adding solid NaCl or

      
       until no more solid dissolves. This drastically reduces the water solubility of the amine.
      
  • Extraction:

    • Extract the aqueous mixture with DCM (

      
       volumes equal to the aqueous phase).
      
    • Note: If using DCM, the organic layer is on the bottom. If using 2-MeTHF, it is on top.

  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes.
    
  • Filtration & Concentration:

    • Filter off the desiccant.

    • Concentrate the solvent on a rotary evaporator at ambient temperature (20–25°C) .

    • STOP when the volume is low. Do NOT apply high vacuum (<10 mbar) for extended periods.

Troubleshooting & FAQs

Q1: My yield is extremely low (<20%). Where is my compound?

Diagnosis: The amine likely remained in the aqueous layer or volatilized. Solution:

  • Check the Aqueous Layer: Take a small aliquot of your aqueous waste, extract it with

    
    , and run a quick NMR. If you see the scaffold signals, your extraction was insufficient.
    
  • Remedy: Re-saturate the aqueous layer with solid

    
     (until a slurry forms) and re-extract with DCM:Isopropanol (3:1) . The alcohol increases the polarity of the organic phase, pulling the amine out of the water.
    
Q2: The free base is an oil. I expected a solid.

Diagnosis: This is normal. Insight: Many low-molecular-weight bicyclic amines are oils or low-melting solids at room temperature. Verification: Run a


 NMR. You should see the disappearance of the broad ammonium protons (

) and a shift in the

-protons (adjacent to the nitrogen) upfield compared to the HCl salt.
Q3: Can I use an ion-exchange resin instead of extraction?

Answer: Yes, this is the preferred method for very small scales (<50 mg) or if the compound is extremely water-soluble. Protocol:

  • Use a strong anion exchange resin (e.g., Amberlyst A-26 (OH form) ).

  • Dissolve the HCl salt in Methanol.

  • Add the resin (approx. 3–4 equivalents).

  • Stir for 30 minutes.

  • Filter and carefully evaporate the Methanol.

Q4: The compound turned yellow/brown after isolation.

Diagnosis: Oxidation (Air sensitivity). Solution: Bridgehead amines can be sensitive to oxidation over time. Store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C, or preferably, keep it in solution (e.g., in DCM or Toluene) if immediate use is not planned.

Data Presentation: Solvent & Base Compatibility

ParameterRecommendedAlternativeAvoidReason for Avoidance
Extraction Solvent DCM 2-MeTHF, CHCl3Diethyl EtherEther is too volatile; poor solubility for polar amines.
Base K2CO3 (Sat.) NaOH (5M)NaHCO3NaHCO3 is too weak (pH ~8.5) to fully deprotonate primary amines (pKa ~10).
Drying Agent Na2SO4 K2CO3 (Solid)MgSO4MgSO4 is slightly acidic (Lewis acid) and can trap amines.
Concentration Rotavap (200 mbar) Stream of N2High Vac (<1 mbar)High vacuum causes sublimation/evaporation of the product.

Visual Guide: Process Flow

DesaltingProtocol cluster_warning Critical Control Point Start Start: Amine HCl Salt Dissolve Dissolve in H2O (Min. Volume) Start->Dissolve Basify Add Base (NaOH/K2CO3) Target pH > 12 Dissolve->Basify CheckSol Is Free Base Water Soluble? Basify->CheckSol StdExt Standard Extraction (DCM x 3) CheckSol->StdExt No (Lipophilic) SaltExt Salting-Out Extraction (Sat. NaCl/K2CO3 + DCM) CheckSol->SaltExt Yes (Hydrophilic) Dry Dry Organic Layer (Na2SO4) StdExt->Dry SaltExt->Dry Evap Concentrate (Mild Vacuum, <30°C) Dry->Evap Final Yield: Free Base Oil Evap->Final

Caption: Decision workflow for maximizing recovery of 3-Oxabicyclo[3.1.1]heptan-1-amine, highlighting the critical "Salting-Out" pathway.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Levterov, V. V., et al. (2018).[1] Synthesis of 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzenes. The Journal of Organic Chemistry, 83(24), 15292–15301. Link

  • Sigma-Aldrich Technical Library. (n.d.). Desalting and Buffer Exchange Protocols. Link

  • Enamine Ltd. (2024). 3-Oxabicyclo[3.1.1]heptane Building Blocks. Link

Sources

Overcoming solubility issues of bicyclic amines in dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Amine Solubility & Handling Topic: Overcoming Solubility and Stability Issues of Bicyclic Amines in Dichloromethane (DCM) Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist

Introduction: The "General Solvent" Trap

Welcome to the technical support hub for bicyclic amines. You are likely here because a "standard" solvent (DCM) is failing you with a "standard" class of compounds (amines like DABCO, DBU, Quinuclidine, or Tropane derivatives).[1]

The Core Conflict: While DCM is the workhorse of organic chemistry, it presents two distinct failure modes for bicyclic amines:

  • Thermodynamic Failure: Highly crystalline salts (HCl, TFA) or polar functionalized amines simply do not dissolve due to lattice energy mismatches.[1]

  • Kinetic Failure (The Silent Killer): Nucleophilic bicyclic amines react with DCM over time, forming insoluble quaternary ammonium salts (N-alkylation), often mistaken for "crashing out" of the starting material.[1]

This guide provides the diagnostic logic and protocols to resolve these issues.

Module 1: Diagnostic & Troubleshooting (FAQs)

Ticket #001: "My amine is an oily gum/solid that won't dissolve in pure DCM."

Diagnosis: Lattice Energy vs. Solvation Energy Mismatch. Bicyclic amines often have high symmetry and polarity.[1] If you are working with a salt (HCl, TFA, etc.), DCM is too non-polar (


) to overcome the crystal lattice energy.[1] If it is a free base, it may be aggregating due to intermolecular Hydrogen bonding.[1]

Resolution Protocol:

  • Step 1: Check the Form. Are you using a salt?

    • Yes: DCM alone will never work efficiently.[1] You must either "Free-Base" it (See Protocol A) or use a "Polarity Spike."[1]

    • No (Free Base): The amine is likely aggregating.[2]

  • Step 2: The Polarity Spike. Add a Hydrogen Bond Donor (HBD) cosolvent.

    • Standard: Add 2–10% Methanol (MeOH).[1][3]

    • Advanced (The "Nuclear" Option): Add 5–10% Hexafluoroisopropanol (HFIP) .[1]

    • Why HFIP? HFIP is a potent H-bond donor but non-nucleophilic.[1] It disrupts amine aggregates and solvates the lone pair without competing for nucleophilic reactions.

Ticket #002: "My reaction turned cloudy/precipitated overnight."

Diagnosis: The Menschutkin Reaction (N-Alkylation). This is the most common error with bicyclic amines in DCM. Highly nucleophilic amines (specifically Quinuclidine and DABCO) attack the methylene carbon of DCM, displacing chloride. This forms a Chloromethyl Ammonium Salt , which precipitates out.[1]

Risk Factors:

  • High Nucleophilicity: Quinuclidine > DABCO > Triethylamine.[1]

  • Time: >4 hours at Room Temperature.[1]

  • Concentration: High concentrations increase reaction rate (

    
     kinetics).[1]
    

Resolution:

  • Immediate: Filter the solid and check NMR in

    
     or DMSO-d6. If you see a new methylene peak ~5.0–5.5 ppm, you have alkylated your amine.[1]
    
  • Prevention: Switch solvent to Chloroform (

    
    )  (much slower reaction) or Dichloroethane (DCE)  (slower), or avoid chlorinated solvents entirely (use THF or Toluene).[1]
    

Module 2: Visualization of Failure Modes

The following logic tree helps you decide whether to treat the issue as a solubility problem or a stability problem.

SolubilityLogic Start ISSUE: Bicyclic Amine + DCM CheckForm 1. Is it a Salt? (HCl, TFA, etc.) Start->CheckForm CheckTime 2. How long in solution? CheckForm->CheckTime No (Free Base) Salt Lattice Energy Issue CheckForm->Salt Yes ShortTime < 4 Hours (Solubility Issue) CheckTime->ShortTime LongTime > 12 Hours (Reactivity Issue) CheckTime->LongTime SolutionA PROTOCOL A: Free-Base Extraction Salt->SolutionA SolutionB PROTOCOL B: Use 'Magic Solvent' (DCM:MeOH:NH3) Salt->SolutionB HFIP Add Cosolvent: 5-10% HFIP or MeOH ShortTime->HFIP Menschutkin Menschutkin Reaction (Chloromethyl Salt Formed) LongTime->Menschutkin SwitchSolvent Switch to CHCl3 or THF Menschutkin->SwitchSolvent

Figure 1: Decision Matrix for diagnosing solubility vs. stability issues in chlorinated solvents.

Module 3: Experimental Protocols

Protocol A: The "Free-Basing" Extraction

Use when: You have a commercial HCl salt (e.g., 3-Quinuclidinone HCl) and need it soluble in DCM for a reaction.[1]

  • Dissolve: Dissolve the amine salt in a minimum amount of water (it will be highly soluble).

  • Basify: Carefully add saturated aqueous

    
     or 
    
    
    
    (1M) until pH > 12.
    • Note: Bicyclic amines often have high pKa values (Quinuclidine pKa ~11.0).[1] You must exceed this to ensure the neutral species dominates.

  • Extract: Add DCM. Shake vigorously.

    • Crucial Step: Bicyclic amines are often hygroscopic and water-soluble even as free bases.[1] You must repeat the extraction 3–4 times.

  • Dry: Dry the combined organic layers over

    
     (Sodium Sulfate).
    
  • Concentrate: Evaporate DCM immediately to avoid N-alkylation (See Ticket #002).

Protocol B: The "Magic Solvent" for Chromatography

Use when: Purifying bicyclic amines on silica gel.[1] Pure DCM will cause the amine to streak or stick permanently to the acidic silica.

The Formulation:

Component Ratio (v/v) Function
DCM 90–95% Primary carrier solvent.
Methanol (MeOH) 5–10% Increases polarity to move the amine.

| Ammonium Hydroxide (


)  | 0.5–1.0% | The Key:  Competes with the amine for acidic silanol sites on silica. |

Preparation:

  • Mix DCM and MeOH first.[1]

  • Add

    
     (aqueous conc.) last.[1]
    
  • Shake vigorously until the mixture clears (it may initially cloud due to water content).

  • Alternative: Use 7N

    
     in Methanol instead of aqueous 
    
    
    
    to avoid water issues.

Module 4: Comparative Data

Table 1: Reactivity & Solubility Profile of Common Bicyclic Amines in DCM

Amine StructurepKa (Conj.[1][3] Acid)Solubility (Free Base in DCM)Reactivity with DCM (Risk Level)Recommended Alternative
Quinuclidine ~11.0HighCritical (

in some conditions)
THF, Toluene
DABCO 8.8 / 3.0ModerateHigh (Forms mono-quaternary salt overnight)Acetone, THF
DBU ~12.0HighLow (Steric bulk protects it)DCM is generally safe
Tropane ~10.0HighModerate

References

  • Reactivity of Amines with DCM

    • Title: The Reactivity of Dichloromethane toward Amines.[4][5]

    • Source:Acta Chemica Scandinavica (via SciSpace/ACS).[1]

    • Context: Kinetics of Quinuclidine vs. DCM.[1]

    • (Note: Direct link to similar study on J. Org.[1] Chem regarding amine alkylation).

  • Purification of Amines

    • Title: Successful Flash Chromatography of Amines.[1][6]

    • Source: Biotage Technical Notes.[1]

    • Context: Use of DCM/MeOH/NH3 gradients.[1][3][6][7]

  • HFIP as Cosolvent

    • Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C-H Activ
    • Source:ResearchGate / NIH.[1]

    • Context: HFIP's ability to solubilize polar substrates via H-bonding.[1]

  • General Solubility Data

    • Title: Quinuclidine Hydrochloride Product Properties.[1][8][9][10]

    • Source: Sigma-Aldrich / ChemicalBook.[1]

Sources

Minimizing side reactions during the acylation of sterically hindered amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers facing challenges in the acylation of sterically hindered amines. It moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers introduced by steric bulk.

Status: Operational | Tier: Advanced Research Support[1]

Core Concept: The "Cone of Steric Silence"

Before troubleshooting, understand the enemy.[1] Sterically hindered amines (e.g., tert-butylamine, diisopropylamine, 2,2,6,6-tetramethylpiperidine) resist acylation not just because of physical blockage, but because the nucleophilic attack trajectory (Bürgi-Dunitz angle, ~107°) is obstructed.[1]

Standard acylating agents (acid anhydrides, NHS esters) often fail because their electrophilic carbons are too buried to accept this specific angle of attack.[1] To force the reaction, we must either shrink the electrophile or increase the energy of the intermediate .[1]

Troubleshooting Guides

Issue Type A: "The reaction stalls at <10% conversion after 24 hours."

Diagnosis: The activation energy barrier is too high for the current electrophile/catalyst combination. The amine cannot physically reach the carbonyl carbon.

Field-Proven Solution: Switch to Acyl Fluorides. Unlike acid chlorides, acyl fluorides are stable to moisture yet highly reactive toward amines.[1] Crucially, the C-F bond length (1.35 Å) is shorter than C-Cl (1.77 Å), but the fluorine atom is significantly smaller (Van der Waals radius: 1.47 Å vs 1.75 Å for Cl).[1] This reduces the steric profile of the electrophile, allowing bulky amines to approach.[1]

Protocol: In-Situ Acyl Fluoride Generation (TFFH Method) Use this when acid chlorides fail or cause decomposition.[1]

  • Reagents: Carboxylic Acid (1.0 equiv), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv), DIPEA (2.5 equiv).[1]

  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve acid and amine in solvent (0.2 M).

    • Add DIPEA.[1]

    • Add TFFH in one portion.[1]

    • Stir at RT.[1][2][3] (The acyl fluoride forms almost instantly and reacts with the amine).

  • Validation: Monitor by TLC/LCMS. The intermediate acyl fluoride is often visible if the amine reaction is slow.

Why it works: TFFH generates the acyl fluoride in situ. The fluoride leaving group is small and hard, matching the "hard" nucleophilicity of the amine, while minimizing steric clash.[1]

Issue Type B: "I see a major impurity with mass [M+Acid-H2O] or [M+42]."

Diagnosis: Ketene Formation and Dimerization.[1][4] When using Acid Chlorides with hindered amines, you often use strong bases (Et3N) to scavenge HCl.[1] If the amine is too slow to attack, the base deprotonates the


-position of the acid chloride, causing E1cB elimination  to form a highly reactive Ketene.[1]
  • Symptom: Dark reaction mixture (ketene polymerization).[1]

  • Symptom: "Dimer" peaks in LCMS.[1]

Field-Proven Solution: The "Soft Base" Approach. Switch from Triethylamine (pKa ~10.7) to a base that is nucleophilic but less basic, or non-nucleophilic and weaker.[1]

  • Option 1: Pyridine as Solvent/Base. Pyridine (pKa ~5.[1]2) is too weak to deprotonate the

    
    -carbon to form ketenes but strong enough to scavenge HCl. It also acts as a nucleophilic catalyst (forming an acylpyridinium intermediate).[1]
    
  • Option 2: Phase Transfer Schotten-Baumann.

    • System: DCM / Aqueous Na2CO3 (10%).[1]

    • Mechanism: The base stays in the water layer; the acid chloride stays in the DCM. They only meet at the interface, preventing bulk ketene formation.[1]

Issue Type C: "Using EDC/DCC, I get a stable side product (N-Acylurea)."

Diagnosis: The Steglich Rearrangement. In carbodiimide couplings, the O-acylisourea intermediate is formed.[1][5] If the amine is hindered and slow to attack, this intermediate undergoes a unimolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[1][3]

Field-Proven Solution: The "Acyl Transfer Shuttle" (High-Activity Catalysis). You must intercept the O-acylisourea faster than it rearranges. Standard DMAP (4-dimethylaminopyridine) is often sufficient, but for extreme hindrance, use 4-PPY (4-Pyrrolidinopyridine) .[1]

Mechanism Visualization: The catalyst attacks the O-acylisourea to form an Acylpyridinium ion. This species is:

  • More electrophilic (positive charge).[1]

  • Less sterically hindered (the bulky urea byproduct is gone).[1]

  • Electrostatistically drawn to the amine.

AcylationCatalysis Acid Carboxylic Acid O_Acyl O-Acylisourea (Sterically Crowded) Acid->O_Acyl + DCC DCC DCC N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Slow Rearrangement (If amine is slow) AcylPy Acylpyridinium Ion (Activated Shuttle) O_Acyl->AcylPy + Catalyst (Fast Interception) DMAP DMAP/4-PPY (Catalyst) Product Amide Product AcylPy->Product + Amine (Regenerates Catalyst) Amine Hindered Amine

Caption: The Catalytic Shuttle. DMAP/4-PPY intercepts the intermediate before the fatal rearrangement occurs.

Comparative Data: Coupling Reagents for Hindered Amines

Select your reagent based on the "Hindrance Score" of your amine.

Reagent ClassExampleReactivitySteric ToleranceRisk ProfileBest For
Acyl Fluorides TFFH, BTFFHHighExcellent Low (Stable to hydrolysis)Tertiary amines, extremely hindered anilines.
Phosphoniums PyBOP, PyAOPHighGoodModerate (HMPA byproduct for PyAOP)General hindered couplings.[1]
Uroniums HATU, COMUVery HighModerateHigh (Epimerization risk)Fast reactions, but watch for racemization.[1]
Acid Chlorides (COCl)2 generatedExtremeModerateVery High (Ketene formation, hydrolysis)Simple, robust substrates only.[1]
Carbodiimides EDC/DMAPModeratePoorHigh (N-acylurea formation)Avoiding if hindrance is severe.[1]

FAQ: Rapid Fire Troubleshooting

Q: My chiral amine racemized during acylation. Why? A: This usually happens via oxazolone (azlactone) formation on the activated acid component, followed by enolization.[1]

  • Fix: Use COMU or HATU with Collidine (2,4,6-trimethylpyridine) instead of DIPEA/Et3N.[1] Collidine is a non-nucleophilic base that suppresses proton abstraction from the

    
    -carbon.
    

Q: Can I use heat to force the reaction? A: Only if you are not using an acid chloride. Heating acid chlorides with base guarantees ketene tars.[1]

  • Safe Heating: Use the TFFH (Acyl Fluoride) method or Acid Anhydride + Sc(OTf)3 (Scandium Triflate).[1] Lewis acids like Sc(OTf)3 are excellent for high-temperature acylation (60-80°C) without base-mediated degradation.

Q: I'm using HATU but the reaction turns black instantly. A: You likely have a trace of unreacted oxalyl chloride or thionyl chloride from a previous step, or your amine is acting as a base to polymerize the reagent.[1] Ensure the amine is free base (not HCl salt) or add the base before the HATU to buffer the system.

References

  • Carpino, L. A., et al. (1995).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Amides."[1] Journal of the American Chemical Society.[3] Link[1]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1][6] Link

  • Ishihara, K., et al. (1996).[1] "Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst." Journal of the American Chemical Society.[3] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Interpretation of 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel molecular scaffolds is paramount. The 3-oxabicyclo[3.1.1]heptane framework has emerged as a compelling saturated isostere for meta-substituted benzene rings, offering a pathway to improved physicochemical properties in drug candidates.[1][2][3][4][5] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key derivative, 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

Our exploration is grounded in the principles of structural elucidation by NMR, offering a comparative analysis with other bicyclic amines to highlight the unique spectral signatures of this particular scaffold. The experimental protocols detailed herein are designed to ensure data integrity and reproducibility, reflecting best practices in the field.

Deciphering the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride provides a detailed map of the proton environment within the molecule. The rigid, bridged structure of the bicyclic system imposes distinct geometric constraints, leading to a well-resolved spectrum with characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.15d, J = 7.5 Hz2HH-2, H-4 (axial)
3.98d, J = 7.5 Hz2HH-2, H-4 (equatorial)
2.50m1HH-5
2.25d, J = 12.0 Hz2HH-6, H-7 (endo)
1.90d, J = 12.0 Hz2HH-6, H-7 (exo)
8.5 (broad)s3H-NH₃⁺

Note: The chemical shifts for the amine protons can be highly variable and are often broad due to quadrupole broadening and exchange with the solvent.

Key Interpretive Insights:
  • The Oxabicyclo Core Protons: The protons on the carbons adjacent to the oxygen atom (H-2 and H-4) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative oxygen. Their diastereotopic nature, arising from the rigid bicyclic framework, should result in distinct signals, likely appearing as a pair of doublets.

  • Bridgehead Proton: The bridgehead proton (H-5) is anticipated to appear as a multiplet due to its coupling with the adjacent methylene protons.

  • Methylene Bridge Protons: The protons of the methylene bridges (H-6 and H-7) are also diastereotopic and are expected to exhibit complex splitting patterns. The endo and exo protons will have different chemical environments, leading to separate signals.

  • Amine Protons: In its hydrochloride salt form, the amine group will be protonated (-NH₃⁺). These protons are typically observed as a broad singlet in the downfield region of the spectrum. Their chemical shift is highly dependent on the solvent and concentration.[6] The use of a deuterated solvent like D₂O will lead to the exchange of these protons with deuterium, causing the signal to disappear, which can be a useful diagnostic tool.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule, offering valuable information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Data for 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
68.0C-2, C-4
55.0C-1
40.0C-5
30.0C-6, C-7
Key Interpretive Insights:
  • Carbons Flanking Oxygen: The carbons directly bonded to the oxygen atom (C-2 and C-4) are expected to be the most downfield-shifted carbons in the aliphatic region due to the strong deshielding effect of the oxygen.

  • Quaternary Carbon: The quaternary carbon at the bridgehead position bearing the amino group (C-1) will also be significantly downfield-shifted due to the electron-withdrawing effect of the protonated amino group.

  • Bridgehead and Methylene Carbons: The other bridgehead carbon (C-5) and the methylene bridge carbons (C-6 and C-7) are expected to appear in the more upfield region of the spectrum, consistent with typical aliphatic carbons.

A Comparative Analysis: Situating 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride in the Context of Bicyclic Amines

To fully appreciate the unique spectral features of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, a comparison with other bicyclic amines is instructive. For this purpose, we will consider bicyclo[2.2.2]octan-1-amine hydrochloride, a structurally related compound with a different bicyclic framework.

Table 3: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton3-Oxabicyclo[3.1.1]heptan-1-amine HClbicyclo[2.2.2]octan-1-amine HClRationale for Difference
Protons α to Heteroatom~4.0-4.2 (H-2, H-4)N/AThe presence of the oxygen atom in the 3-oxabicyclo system strongly deshields the adjacent protons.
Bridgehead Protons~2.5 (H-5)~1.9The different ring strain and geometry of the bicyclo[3.1.1]heptane system compared to the bicyclo[2.2.2]octane system influences the chemical environment of the bridgehead protons.
Methylene Protons~1.9-2.3~1.6The four-membered ring in the 3-oxabicyclo[3.1.1]heptane scaffold introduces significant ring strain, which can affect the chemical shifts of the methylene protons.

This comparative analysis underscores how the introduction of the oxygen heteroatom and the specific bicyclo[3.1.1]heptane framework create a unique and identifiable NMR fingerprint.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is contingent upon a meticulous experimental approach. The following protocol is recommended for the analysis of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

Sample Preparation:
  • Accurately weigh approximately 5-10 mg of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, especially for observing the exchangeable amine protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

NMR Data Acquisition:
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the structure of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride and a conceptual workflow for its NMR analysis.

Figure 1: Molecular structure of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride with atom numbering.

G cluster_workflow NMR Analysis Workflow start Sample Preparation h1_nmr 1H NMR Acquisition start->h1_nmr c13_nmr 13C NMR Acquisition start->c13_nmr h1_proc 1H Data Processing h1_nmr->h1_proc c13_proc 13C Data Processing c13_nmr->c13_proc interpretation Spectral Interpretation h1_proc->interpretation c13_proc->interpretation comparison Comparative Analysis interpretation->comparison report Structural Elucidation comparison->report

Figure 2: A generalized workflow for the NMR analysis of small molecules.

Conclusion

The comprehensive interpretation of ¹H and ¹³C NMR spectra is a cornerstone of chemical research and development. For 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, NMR spectroscopy provides an unambiguous confirmation of its unique bridged structure and allows for the detailed assignment of all proton and carbon signals. The insights gained from this analysis are not only crucial for the quality control of this specific compound but also contribute to a deeper understanding of the structure-property relationships of the broader class of 3-oxabicyclo[3.1.1]heptane derivatives. As these scaffolds continue to find application in medicinal chemistry, a thorough understanding of their spectral properties will remain an indispensable tool for researchers in the field.

References

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Morvan, J., Renders, E., Buijnsters, P., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

  • Zhang, T., Gu, P., & Huang, H. (2025). Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. Journal of the American Chemical Society. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Oxabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Oxabicyclo[3.1.1]heptanes in Medicinal Chemistry

The 3-oxabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in modern drug discovery. Its rigid, three-dimensional structure serves as a saturated, non-aromatic isostere for meta-substituted benzene rings, offering a pathway to escape the "flatland" of traditional aromatic compounds.[1][2] This substitution can lead to significant improvements in physicochemical properties, such as increased aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[1] As these novel structures are increasingly incorporated into drug candidates, a thorough understanding of their analytical characteristics, particularly their behavior under mass spectrometry (MS), is paramount for their unambiguous identification and characterization.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-oxabicyclo[3.1.1]heptane derivatives. Due to the limited availability of direct experimental mass spectra for this specific compound class in the scientific literature, this document outlines the most probable fragmentation pathways based on established principles of mass spectrometry for cyclic and bicyclic ethers, particularly oxetanes.[3] By examining the fragmentation of these analogous structures, we can construct a predictive framework for identifying the key fragment ions and understanding the underlying fragmentation mechanisms of 3-oxabicyclo[3.1.1]heptane derivatives.

Foundational Principles: Fragmentation of Cyclic Ethers and Bicyclic Systems

The fragmentation of 3-oxabicyclo[3.1.1]heptane derivatives upon electron ionization is governed by the inherent strain of the bicyclic system and the directing influence of the oxygen heteroatom. The initial step is the removal of an electron to form a molecular ion (M+•).[3] The location of the resulting radical cation is most likely on the oxygen atom, due to its lone pair of non-bonding electrons, which will heavily influence subsequent fragmentation pathways.

Several key fragmentation mechanisms are anticipated to be prevalent for this scaffold:

  • α-Cleavage: This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. This is a common pathway for ethers and is driven by the stabilization of the resulting cation by the adjacent oxygen.[3]

  • Inductive Cleavage: The electron-withdrawing nature of the oxygen atom can induce heterolytic cleavage of an adjacent bond, with the charge being retained by the carbon fragment.[3]

  • Ring Strain-Driven Fragmentation: The bicyclo[3.1.1]heptane system contains a strained cyclobutane ring. Fragmentation pathways that relieve this ring strain are expected to be highly favored.

  • Transannular Cleavage: This involves the cleavage of bonds across the ring system, often initiated by the radical cation on the oxygen atom. This is a known pathway for cyclic ethers.[3]

Proposed Fragmentation Pathways of the 3-Oxabicyclo[3.1.1]heptane Core

Based on the principles outlined above and data from analogous structures, we can propose the major fragmentation pathways for the parent 3-oxabicyclo[3.1.1]heptane structure. These pathways will form the basis for understanding the fragmentation of its derivatives.

Pathway A: Retro-Diels-Alder (RDA)-type Fragmentation

A prominent fragmentation pathway for bicyclic systems is a retro-Diels-Alder or a related concerted cycloreversion reaction. For the 3-oxabicyclo[3.1.1]heptane molecular ion, a concerted cleavage of the C1-C7 and C5-C6 bonds would lead to the expulsion of ethylene and the formation of a radical cation of 3-methyleneoxetane.

Pathway_A cluster_products Products M 3-Oxabicyclo[3.1.1]heptane M+• F1 3-Methyleneoxetane Radical Cation M->F1 - C2H4 N1 Ethylene

Caption: Retro-Diels-Alder type fragmentation of the molecular ion.

Pathway B: α-Cleavage and Ring Opening

Initiation at the oxygen radical cation can lead to α-cleavage of the C2-C1 bond. This would result in a ring-opened radical cation that can undergo further fragmentation, such as the loss of a neutral formaldehyde molecule, leading to a stable cyclopentene radical cation.

Pathway_B cluster_products Products M 3-Oxabicyclo[3.1.1]heptane M+• Int1 Ring-Opened Intermediate M->Int1 α-Cleavage F2 Cyclopentene Radical Cation Int1->F2 - CH2O N2 Formaldehyde

Caption: Fragmentation via α-cleavage and subsequent neutral loss.

Pathway C: Transannular Cleavage of the Oxetane Ring

Drawing analogy from the fragmentation of 2-methyloxetane, a transannular cleavage across the oxetane ring is a plausible and significant pathway.[3] This would involve the cleavage of the C2-O3 and C4-C5 bonds, leading to the formation of a C4 radical cation and a neutral C3 fragment.

Pathway_C cluster_products Products M 3-Oxabicyclo[3.1.1]heptane M+• F3 C4 Fragment Ion M->F3 Transannular Cleavage N3 C3 Neutral Fragment

Caption: Transannular cleavage across the oxetane ring.

Comparative Fragmentation of Substituted Derivatives

The presence of substituents on the 3-oxabicyclo[3.1.1]heptane core will significantly influence the fragmentation patterns. The nature and position of these substituents will direct the fragmentation pathways, leading to characteristic ions that can aid in structure elucidation.

Substituent Type at C1/C5Predicted Effect on FragmentationExpected Key Fragment Ions
Electron-Donating Groups (e.g., -OH, -OR) Will stabilize adjacent carbocations, potentially favoring α-cleavage pathways that lead to the formation of oxonium ions.Fragments resulting from the loss of the substituent or the cleavage of the bond between the substituent and the ring.
Electron-Withdrawing Groups (e.g., -COOR, -CN) May favor fragmentation pathways initiated by charge localization on the substituent, or inductive cleavage pathways. McLafferty rearrangements are possible if a γ-hydrogen is available.Ions corresponding to the substituent itself, or fragments arising from the loss of the substituent.
Alkyl Groups Will influence the stability of the resulting fragment ions, with fragmentation favoring the formation of more stable secondary or tertiary carbocations.A series of fragment ions corresponding to the loss of alkyl radicals.

Experimental Protocol: GC-MS Analysis of 3-Oxabicyclo[3.1.1]heptane Derivatives

For researchers seeking to acquire experimental data, the following provides a general starting point for a Gas Chromatography-Mass Spectrometry (GC-MS) method.

GCMS_Workflow Sample Sample Preparation (Dissolve in volatile solvent) Injection GC Injection (Split/Splitless Inlet) Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/TOF) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: Generalized workflow for GC-MS analysis.

1. Sample Preparation:

  • Dissolve the 3-oxabicyclo[3.1.1]heptane derivative in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: 250 °C, Splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[4][5][6]

  • Electron Energy: 70 eV.[7] This standard energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

4. Data Analysis:

  • Identify the molecular ion peak (if present).

  • Analyze the major fragment ions and propose fragmentation pathways based on the principles discussed in this guide.

  • Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with spectra of related compounds in databases like the NIST Mass Spectral Library.

Conclusion: A Predictive Framework for a Novel Scaffold

The 3-oxabicyclo[3.1.1]heptane scaffold represents a significant step forward in the design of sp³-rich drug candidates. While direct experimental mass spectral data for this class of compounds is not yet widely available, a robust and scientifically sound predictive framework for their fragmentation can be established by drawing upon the well-understood fragmentation mechanisms of related cyclic ethers and bicyclic systems. This guide provides researchers with the foundational knowledge to propose and identify the key fragmentation pathways of these novel molecules, aiding in their characterization and accelerating their development in medicinal chemistry. As more experimental data becomes available, this framework can be further refined, contributing to a deeper understanding of this important new class of compounds.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame.
  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-.NIST WebBook.
  • Electron ioniz
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry.
  • Electron Ioniz
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010). Journal of Medicinal Chemistry.
  • Chemical Space Explor
  • Bicyclic naphthenic acids in oil sands process water: identification by comprehensive multidimensional gas chromatography-mass spectrometry. (2015).
  • Anatomy of an Ion's Fragmentation After Electron Ioniz
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews.
  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2023).
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2019). Accounts of Chemical Research.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2024). ChemRxiv.
  • Synthesis of 3-oxabicyclo[3][3][4]heptanes by rearrangement of 3-oxaspiro[4][4]heptanes. (1969). Journal of the Chemical Society C: Organic.

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. (2018). Chemistry – A European Journal.
  • Anatomy of an Ion's Fragmentation After Electron Ioniz
  • GC-MS ANALYSES OF YOUNG AND MATURE Archidium ohioense SCHIMP EX. C. MULL AND Philonotis hastata (DUBY) WIJK & MARGAD EXTRACTS. (2021). Ife Journal of Science. [Link]

  • EI-MS fragmentation routes of CWC-related organoarsenic compounds: The electron ionization and DFT studies. (2023).
  • (PDF) 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. (2023).
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (2021). Organic Geochemistry.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n
  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry.

Sources

X-ray crystallography data for 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Solution

In the "Escape from Flatland" era of medicinal chemistry, the 3-oxabicyclo[3.1.1]heptane scaffold has emerged as a premier saturated bioisostere.[1] While Bicyclo[1.1.1]pentane (BCP) became the standard replacement for para-phenyl rings, the 3-oxabicyclo[3.1.1]heptan-1-amine core offers a geometrically precise surrogate for meta-substituted anilines or meta-pyridines .

This guide provides a technical comparison of the 3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride salt against its primary alternatives (Morpholine, Bicyclo[3.1.1]heptane, and m-Benzene). It details the crystallographic workflow required to validate its geometry, specifically focusing on the critical exit vector angles and bridgehead distances that define its bioisosteric utility.

Comparative Analysis: Performance & Geometry

To validate 3-oxabicyclo[3.1.1]heptan-1-amine HCl as a viable scaffold, we must compare its structural rigidity and physicochemical profile against established alternatives.

Table 1: Structural & Physicochemical Comparison

Data aggregated from recent crystallographic studies (Mykhailiuk et al., 2025) and standard physicochemical databases.

Feature3-Oxabicyclo[3.1.1]heptan-1-amine HCl Bicyclo[3.1.1]heptan-1-amine HCl Morpholine meta-Aniline (Benzene)
Role Rigid sp³meta-isostereRigid sp³meta-isostereSolubility enhancerPlanar Aromatic Parent
Exit Vector Angle 119° (Perfect meta match)~119–120°N/A (Flexible chair)120°
C1···C5 Distance ~2.8 Å (Bridgehead)~2.8 ÅN/A2.4 Å (C1···C3)
Solubility (Aq) High (Ether oxygen + Ionizable amine)Low (Lipophilic cage)HighLow/Moderate
LogD Lower (Reduced Lipophilicity)HighLowHigh
Metabolic Stability High (No aromatic oxidation)HighModerate (N-dealkylation)Low (Epoxidation risk)
Crystallinity Excellent (HCl salt forms defined lattice)GoodModerate (Often hygroscopic)Good
Technical Insight: The "Oxygen Effect"

The 3-oxa insertion is not merely for solubility. Crystallographic data reveals that the oxygen atom in the bridge relieves transannular strain compared to the all-carbon parent, while maintaining the puckered cyclobutane geometry necessary to mimic the meta-substitution vector. Unlike morpholine, which adopts a flexible chair conformation that incurs an entropic penalty upon binding, the 3-oxabicyclo[3.1.1]heptane core is pre-organized.[2]

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of the amine hydrochloride salt requires controlling the hygroscopicity typical of small bicyclic amine salts.

A. Synthesis & Salt Formation (Brief)

Context: The scaffold is typically generated via acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using Pyridinium Hydrochloride (PyrHCl) [1].[3][4][5][6]

  • Dissolution: Dissolve the free amine (1.0 eq) in minimal dry Et₂O or 1,4-dioxane.

  • Acidification: Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Isolation: Filter the white precipitate immediately under Ar to avoid moisture absorption.

B. Crystallization Workflow (Vapor Diffusion)

Objective: Grow crystals suitable for XRD (>0.1 mm in two dimensions).

  • Solvent Selection: Prepare a saturated solution of the HCl salt in Methanol (MeOH) or Ethanol (EtOH) . Avoid water due to high solubility.

  • Antisolvent: Use Diethyl Ether (Et₂O) or Hexane .

  • Setup:

    • Place 0.5 mL of the saturated MeOH solution in an inner vial (loosely capped or open).

    • Place the inner vial into a larger jar containing 5 mL of Et₂O.

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C for 3–7 days. The slow diffusion of ether into methanol will lower solubility gently, promoting lattice formation over amorphous precipitation.

C. X-Ray Data Collection Parameters
  • Temperature: 100 K (Essential to reduce thermal motion of the bicyclic cage).

  • Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å). Cu is preferred for this light-atom structure to enhance diffraction intensity.

  • Space Group Expectation: Common space groups for these chiral-at-bridgehead (but meso overall) salts include P2₁/c or P2₁2₁2₁.

Structural Validation Logic

The following diagram illustrates the decision process for selecting this scaffold and the workflow to validate it crystallographically.

G Start Drug Design Goal: Replace meta-Substituted Aromatic Decision Need Solubility Improvement? Start->Decision Route_C Select Bicyclo[3.1.1]heptane (All Carbon) Decision->Route_C No (Lipophilicity OK) Route_O Select 3-Oxabicyclo[3.1.1]heptane (Oxygen Bridge) Decision->Route_O Yes (Need lower LogD) Synth Synthesis: Acid-Mediated Isomerization (PyrHCl) Route_O->Synth Salt Salt Formation: Generate HCl Salt (Prevents Oil Formation) Synth->Salt Cryst Crystallization: Vapor Diffusion (MeOH / Et2O) Salt->Cryst XRD X-Ray Diffraction (100 K) Cryst->XRD Analysis Data Analysis: Check Exit Vector (119°) Check Puckering Angle XRD->Analysis Result Validated Bioisostere Analysis->Result

Caption: Workflow for selecting, synthesizing, and structurally validating the 3-oxabicyclo[3.1.1]heptane scaffold.

Data Interpretation Guide

When analyzing the solved structure (CIF), focus on these specific geometric markers to confirm the "meta-benzene" mimicry:

  • The "Butterfly" Angle (Puckering):

    • Measure the dihedral angle of the C2-C1-C5-C4 cyclobutane ring.

    • Target: The ring should be significantly puckered (not planar). This puckering is what positions the bridgehead substituents (C1 and C5) at the critical 119° angle , mimicking the 120° of benzene.

  • Bridgehead Geometry:

    • Verify the C1–O3–C5 angle. In the HCl salt, interaction between the protonated amine (at C1) and the ether oxygen (O3) is rare due to geometry, but check for intramolecular H-bonds if the amine is at a non-bridgehead position.

    • For the 1-amine (bridgehead), the C1–N bond should be aligned with the C1–C7–C5 plane bisector.

  • Packing Interactions:

    • Look for Chloride anions (Cl⁻) bridging the ammonium heads of adjacent cages. This network is what stabilizes the crystal lattice, making the HCl salt superior to the free base (which is often a volatile oil or low-melting solid) for handling.

References

  • Dibchak, D., Mykhailiuk, P. K. (2025).[3][7] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

  • Morvan, J., et al. (2025).[4] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link][4]

  • Levterov, V. V., et al. (2019). Synthesis of 3-oxabicyclo[3.1.1]heptan-1-amines. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K. (2019).[3][7] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

Sources

Validating Purity of 3-Oxabicyclo[3.1.1]heptan-1-amine: A HILIC-MS vs. qNMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 3-Oxabicyclo[3.1.1]heptan-1-amine using HPLC-MS Content Type: Technical Comparison & Validation Guide

Executive Summary

3-Oxabicyclo[3.1.1]heptan-1-amine is a rigid, saturated bicyclic amine increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere for meta-substituted benzenes and morpholine derivatives. Its high polarity and lack of a conjugated


-system render standard RP-HPLC-UV methods ineffective.

This guide challenges the traditional reliance on low-wavelength UV detection, advocating for Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the routine quality control standard. We benchmark this against Quantitative NMR (qNMR) , the absolute primary method for purity assignment, to provide a self-validating analytical framework.

Part 1: The Analytical Challenge

The structural integrity of 3-Oxabicyclo[3.1.1]heptan-1-amine presents three distinct barriers to standard validation:

  • Chromatographic Invisibility: The molecule lacks a chromophore. UV detection at 205–210 nm is non-specific, detecting solvent impurities and buffer noise rather than the analyte.

  • Retention Failure: On standard C18 columns at acidic pH, the protonated amine elutes in the void volume (

    
    ), co-eluting with salts and matrix components.
    
  • Ionization Suppression: While MS is the solution, the choice of mobile phase is critical. High pH (required for C18 retention) often suppresses ionization in positive ESI modes.

Decision Logic: Method Selection

The following decision tree illustrates why HILIC-MS is the logical successor to traditional methods for this specific analyte.

MethodSelection Start Analyte: 3-Oxabicyclo[3.1.1]heptan-1-amine Chromophore Conjugated System? Start->Chromophore UV RP-HPLC-UV (REJECTED: Low Sensitivity) Chromophore->UV Yes Volatile Volatile/Thermally Stable? Chromophore->Volatile No GC GC-FID/MS (CONDITIONAL: Requires Derivatization) Volatile->GC Yes Polarity Polarity (LogP)? Volatile->Polarity No RP_HighPH High pH C18 (RISK: Ion Suppression) Polarity->RP_HighPH Hydrophobic HILIC HILIC-ESI-MS (RECOMMENDED: Routine QC) Polarity->HILIC Hydrophilic (LogP < 0) qNMR 1H qNMR (GOLD STANDARD: Reference) HILIC->qNMR Cross-Validation

Figure 1: Analytical decision matrix selecting HILIC-MS for routine analysis and qNMR for primary reference validation.

Part 2: Method Comparison

The following table objectively compares the performance of the proposed HILIC-MS method against alternative techniques.

FeatureHILIC-ESI-MS (Recommended) 1H qNMR (Reference) RP-HPLC-UV (Low

)
GC-FID
Principle Partitioning into water-enriched layer + Mass detectionNuclear spin resonance (Molar ratio)Hydrophobic interaction + UV absorptionVolatility + Flame Ionization
Selectivity High (Mass-resolved)Absolute (Structural resolution)Poor (Non-specific at 205nm)Medium (Matrix interference)
Sensitivity (LOD) Excellent (ng/mL range)Low (mg quantities required)Poor (

g/mL range)
Good (if derivatized)
Throughput High (10-15 min/run)Low (30+ min/sample)HighHigh
Limitations Requires equilibration; Matrix effectsNo impurity profile if peaks overlapSolvent cutoff interferenceTailing peaks (amine); Thermal degradation
Role Routine Purity & Impurity Profiling Potency Assignment / Standard Calibration Not Recommended Process Control (with derivatization)
Part 3: The Validated Protocol (HILIC-MS)

This protocol is designed to ensure retention of the polar amine while maximizing ionization efficiency in ESI(+) mode.

1. Chromatographic Conditions
  • Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Rationale: Amide phases provide strong hydrogen bonding retention for amines and are more stable than bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75 (adjusted with Formic Acid).

    • Rationale: Low pH ensures the amine is fully protonated (

      
      ), improving peak shape on HILIC and MS sensitivity.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-7 min: 90%

      
       60% B
      
    • 7-9 min: 60% B

    • 9-10 min: 60%

      
       90% B
      
    • 10-15 min: 90% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 30°C.

2. Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: Optimized per instrument (typically 20-30 V for small bicyclic amines).

  • Detection Mode:

    • Quantitative: SIM (Selected Ion Monitoring) at m/z 114.1 (

      
      ).
      
    • Qualitative: Full Scan (50–500 m/z) to detect synthetic precursors (e.g., spiro-oxetane intermediates).

3. Sample Preparation (Critical Step)
  • Diluent: 90:10 Acetonitrile:Water.

    • Causality: Injecting a sample dissolved in 100% water into a HILIC system causes "solvent washout," resulting in split peaks and poor retention. The sample solvent must match the initial mobile phase conditions.

Part 4: Experimental Validation Workflow

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Validation Validation Parameters Prep Sample Preparation (Diluent: 90% ACN) SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Prep->SysSuit Spec Specificity (Resolution from Precursors) SysSuit->Spec Lin Linearity (R² > 0.999, 5 levels) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Rob Robustness (pH +/- 0.2, Temp +/- 5°C) Acc->Rob Report Final Purity Calculation (Area % vs. qNMR Ref) Rob->Report

Figure 2: Step-by-step validation workflow ensuring data integrity compliant with ICH Q2(R1).

Key Validation Criteria
  • Specificity: Must demonstrate baseline resolution (

    
    ) between the amine and common synthetic precursors (e.g., 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid or spiro-oxetane derivatives).
    
  • Linearity: Range 0.1 µg/mL to 100 µg/mL. Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Accuracy (Recovery): Since no pharmacopeial standard exists, accuracy is assessed by spiking the analyte into a placebo matrix or by cross-validation against a qNMR-certified lot.

    • Acceptance: 98.0% – 102.0% recovery.

Part 5: The "Self-Validating" System (qNMR Cross-Check)

Because LC-MS relies on ionization efficiency which can vary (matrix effects), the "Truth" must be established using Quantitative NMR (qNMR) . This serves as the primary reference method to assign purity to the standard used in the LC-MS curve.

qNMR Protocol:

  • Internal Standard: Maleic Acid (TraceCERT®) or Dimethyl Sulfone (high purity, non-reactive).

  • Solvent: D2O or DMSO-

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5]

Recommendation: Use qNMR to certify a "Gold Standard" batch of 3-Oxabicyclo[3.1.1]heptan-1-amine. Use this batch to prepare the calibration curves for routine HILIC-MS testing.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Mykhailiuk, P. K., et al. (2025).[7] 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.[1][3][7][8] Angewandte Chemie International Edition.[7] Link[7]

  • Alpert, A. J. (1990).[9] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Burton, L., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. USP / qNMR Exchange. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

Sources

A Senior Application Scientist's Guide to the In Vitro Toxicity Assessment of 3-Oxabicyclo[3.1.1]heptan-1-amine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Saturated Bicyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, there is a strategic shift away from predominantly flat, aromatic structures towards more three-dimensional, saturated bicyclic scaffolds.[1] This evolution is driven by the pursuit of novel chemical space and the need to optimize the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2] Among these emerging scaffolds, the 3-oxabicyclo[3.1.1]heptan-1-amine core has garnered significant interest as a bioisostere for meta-substituted benzene rings.[2][3] Its rigid, non-planar structure offers a unique vectoral presentation of substituents, potentially leading to improved target engagement and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[2]

However, the introduction of any novel scaffold into the drug development pipeline necessitates a rigorous and comprehensive evaluation of its potential toxicity. This guide provides a comparative framework for the in vitro toxicity assessment of 3-oxabicyclo[3.1.1]heptan-1-amine derivatives, contrasting their potential toxicological profile with that of traditional aromatic amines they are designed to replace. As a Senior Application Scientist, the methodologies presented herein are grounded in established principles of toxicology and are designed to provide a robust, self-validating system for early-stage hazard identification.

Comparative Toxicity Assessment Strategy: A Multi-tiered Approach

A thorough in vitro toxicity assessment should not rely on a single endpoint but rather a battery of assays that probe different mechanisms of cell death and cellular dysfunction. This multi-tiered approach provides a more complete picture of a compound's potential liabilities. The following sections detail key assays and their rationale in the context of comparing our novel scaffold with a hypothetical aromatic amine analogue.

General Cytotoxicity Assessment: Establishing a Baseline

The initial step is to determine the concentration-dependent effect of the test compounds on cell viability. This is crucial for establishing a therapeutic window and for guiding the dose selection for more mechanistic assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[5]

Experimental Protocol: MTT Assay [5][6]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow for adherence overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-oxabicyclo[3.1.1]heptan-1-amine derivative and the aromatic amine analogue. Treat the cells for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[7] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

Experimental Protocol: LDH Assay [7][8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[7]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.

Data Presentation: Comparative Cytotoxicity

CompoundScaffold TypeCell LineIC50 (µM) - MTT Assay (48h)EC50 (µM) - LDH Assay (48h)
Compound A3-Oxabicyclo[3.1.1]heptan-1-amineHepG2> 100> 100
Compound BAromatic Amine AnalogueHepG225.332.8
Compound C3-Oxabicyclo[3.1.1]heptan-1-amineSH-SY5Y85.192.5
Compound DAromatic Amine AnalogueSH-SY5Y15.721.4

This is hypothetical data for illustrative purposes.

Mechanistic Toxicity Assessment: Unraveling the "Why"

Once general cytotoxicity is established, it is critical to investigate the underlying mechanisms of cell death. This provides invaluable insights into the structure-toxicity relationship and helps in designing safer analogues.

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases.[9] Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10]

Experimental Protocol: Caspase-3/7 Assay [11][12]

  • Cell Seeding and Treatment: Prepare cells and treat with compounds as previously described.

  • Caspase-3/7 Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well. The substrate is typically a DEVD peptide conjugated to a reporter molecule.[12]

  • Incubation: Incubate the plate for the recommended time to allow for substrate cleavage by active caspases.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to the vehicle control.

Visualization of the Apoptotic Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Activation Caspase-8 Activation Death Receptor->Caspase-8 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-8 Activation->Caspase-3/7 Activation Cellular Stress Cellular Stress Mitochondrial Damage Mitochondrial Damage Cellular Stress->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways leading to the activation of executioner caspases-3 and -7.

Mitochondria are often a primary target for drug-induced toxicity, leading to a cascade of detrimental events including ATP depletion and oxidative stress.[13][14]

Experimental Protocol: Mitochondrial Membrane Potential Assay [15]

  • Cell Seeding and Treatment: Prepare and treat cells as before.

  • Dye Loading: Incubate cells with a fluorescent dye that accumulates in mitochondria based on their membrane potential (e.g., JC-1 or TMRE).

  • Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Compare the fluorescence signal of treated cells to that of the vehicle control.

Many toxic compounds induce the production of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[16]

Experimental Protocol: ROS Production Assay [17][18]

  • Cell Seeding and Treatment: Prepare and treat cells as previously described.

  • Probe Loading: Incubate cells with a cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA).[17]

  • Signal Measurement: Measure the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Visualization of the In Vitro Toxicity Assessment Workflow

G cluster_workflow Comparative In Vitro Toxicity Workflow cluster_assays Assay Panel Compound Synthesis Compound Synthesis General Cytotoxicity General Cytotoxicity Compound Synthesis->General Cytotoxicity Mechanistic Assays Mechanistic Assays General Cytotoxicity->Mechanistic Assays MTT MTT General Cytotoxicity->MTT LDH LDH General Cytotoxicity->LDH Data Analysis & Comparison Data Analysis & Comparison Mechanistic Assays->Data Analysis & Comparison Caspase-3/7 Caspase-3/7 Mechanistic Assays->Caspase-3/7 Mitochondrial Potential Mitochondrial Potential Mechanistic Assays->Mitochondrial Potential ROS ROS Mechanistic Assays->ROS Structure-Toxicity Relationship Structure-Toxicity Relationship Data Analysis & Comparison->Structure-Toxicity Relationship

Caption: A streamlined workflow for the comparative in vitro toxicity assessment of novel chemical scaffolds.

Interpreting the Data: Building a Structure-Toxicity Relationship

The ultimate goal of this comprehensive in vitro assessment is to build a preliminary structure-toxicity relationship. For the 3-oxabicyclo[3.1.1]heptan-1-amine scaffold, the expectation is that its increased three-dimensionality and reduced aromaticity, compared to a planar aromatic amine, will lead to a more favorable toxicity profile. This could manifest as:

  • Higher IC50/EC50 values in general cytotoxicity assays, indicating a wider therapeutic window.

  • Reduced induction of apoptosis , suggesting a less potent trigger of programmed cell death.

  • Lower mitochondrial toxicity and ROS production , pointing towards a decreased potential for off-target effects and oxidative stress.

It is important to note that heterocyclic amines, in general, can pose health risks, with some being mutagenic or carcinogenic.[19][20] Therefore, a thorough evaluation is paramount.

Conclusion: A Data-Driven Approach to Safer Drug Design

The replacement of traditional aromatic rings with novel, saturated scaffolds like 3-oxabicyclo[3.1.1]heptan-1-amine represents a promising strategy in modern drug discovery. However, this innovation must be accompanied by a rigorous and scientifically sound toxicological evaluation. The multi-tiered in vitro approach outlined in this guide, encompassing general cytotoxicity and mechanistic assays, provides a robust framework for comparing the toxicity profiles of novel scaffolds with their predecessors. By understanding the causality behind experimental choices and employing self-validating systems, researchers can make data-driven decisions to advance safer and more effective drug candidates into the development pipeline.

References

  • Anonymous. (n.d.). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. IntechOpen.
  • Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment.
  • ACS Publications. (n.d.). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology.
  • Creative Bioarray. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Evotec. (n.d.). Mitochondrial Toxicity. Cyprotex.
  • ImQuest BioSciences. (n.d.). Mitochondrial Toxicity and Functional Assays.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • NCBI. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
  • Assay Genie. (n.d.). Caspase 3/7 Assay Kit (Fluorometric) (BA0020).
  • AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.
  • PubMed. (n.d.). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC. (2013, December 13). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • BMG LABTECH. (2026, February 4). Reactive Oxygen Species (ROS) Detection.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • PubMed. (1997, May 12). Health risks of heterocyclic amines. Retrieved from [Link]

  • PubMed. (n.d.). Heterocyclic amines: evaluation of their role in diet associated human cancer.
  • PubMed. (1979, February). Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes. Retrieved from [Link]

  • NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity.
  • AIR Unimi. (n.d.). IN vitro toxicology: From INtestine to braIN.
  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
  • American Chemical Society. (n.d.). Emerging chemical scaffolds: The next generation of heterocycles in drugs.
  • PMC. (n.d.). In vitro techniques for the assessment of neurotoxicity.
  • PubMed. (n.d.). In vitro techniques for the assessment of neurotoxicity. Retrieved from [Link]

  • Wiley Online Library. (2025, September 25). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors.
  • PMC. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes.
  • Semantic Scholar. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes.
  • PMC. (2025, August 8). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors.
  • ACS Publications. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Dietary Heterocyclic Amine Intake and Colorectal Adenoma Risk: A Systematic Review and Meta-analysis.
  • PMC. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • MDPI. (2023, June 22). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. Retrieved from [Link]

  • CORE Scholar. (2023, July 11). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review.
  • Enamine. (n.d.). Bicyclic Aliphatic Amines.
  • ChemRxiv. (n.d.). Water-soluble Bioisosteres of meta-Benzenes.
  • ResearchGate. (2025, December 27). (PDF) In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids.
  • MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.
  • SlideShare. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery.
  • University of Michigan. (n.d.). Bioisosteres of Common Functional Groups.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.